Lactose octaacetate
Description
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Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTQVEKSRLZRSX-JRFIZLOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-90-7 | |
| Record name | Alpha-D-cellobiose octaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the chemical structure of lactose octaacetate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of lactose (B1674315) octaacetate, a fully protected derivative of lactose. It is a key intermediate in synthetic carbohydrate chemistry, particularly in the synthesis of oligosaccharides. This document covers its chemical structure, physicochemical properties, detailed synthesis protocols, and characterization data.
Chemical Structure and Properties
Lactose octaacetate, also known as octa-O-acetyl-D-lactose or 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose, is the product of the acetylation of all eight hydroxyl groups of lactose.[1] This peracetylation renders the molecule more soluble in organic solvents and makes it a versatile building block in glycosylation reactions.
The chemical formula for this compound is C28H38O19, and it has a molecular weight of 678.59 g/mol .[2] It exists as a white crystalline solid.[3] The structure consists of a galactose unit and a glucose unit linked by a β-(1→4) glycosidic bond, with all free hydroxyls substituted with acetate (B1210297) groups.
Caption: A 2D representation of the chemical structure of this compound.
Physicochemical and Spectroscopic Data
The properties of this compound can vary slightly depending on the anomeric form (α or β) and purity. The β-anomer is often the desired product in synthesis.[4]
| Property | Value | Reference(s) |
| Molecular Formula | C28H38O19 | |
| Molecular Weight | 678.59 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 75-78 °C (likely a mixture of anomers); 139-141 °C (for β-D-Lactose octaacetate) | [3] |
| Purity | ≥95-98% | |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (EtOAc), Methanol, Chloroform. | [3][5] |
| 1H NMR (CDCl3, 500 MHz) | Chemical shifts for acetyl groups (COCH3) are found around δ 2 ppm. Other characteristic peaks appear at δ 5.62 – 5.41 (m, 3H), 5.08 (dd, J = 39.8, 18.8 Hz, 7H), 5.04 (d, J = 9.7 Hz, 2H), 4.86 (dddd, J = 46.1, 36.3, 16.8, 8.2 Hz, 18H), 4.49 (ddd, J = 61.7, 46.4, 8.1 Hz, 6H), among others.[1] | [1] |
| 13C NMR (CDCl3) | Chemical shifts for acetyl carbonyls are observed at δ 173.22, 170.87, 170.58, 170.45, 170.29, 170.25, 170.19 ppm.[1] | [1] |
| Storage Temperature | 2-8°C for short-term; -20°C for long-term storage.[5] | [5] |
Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of lactose with acetic anhydride (B1165640). Several catalytic methods have been reported.
Protocol 1: Microwave-Assisted Synthesis
This method offers a "green" and rapid approach to synthesizing this compound with high yields.[1]
Materials:
-
D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)
-
Acetic anhydride (30 cm³, 0.27 mol)
-
Anhydrous sodium acetate (3.0 g, 0.036 mol)
-
Distilled water
-
Ice
Procedure:
-
Combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.[1]
-
Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes. The optimal time for the highest yield is between 15-20 minutes.[1][6]
-
After irradiation, pour the hot sample into 200 cm³ of distilled water with ice cubes.[1]
-
Stir the mixture and leave it at 4°C for 12 hours to allow for the precipitation of the lactose ester as a white solid.[1]
-
Filter the precipitate under vacuum and wash it with distilled water.[1]
-
For further purification, recrystallize the product from 95% ethanol and then distilled water.[1]
-
Dry the purified this compound in a vacuum oven to a constant weight. The expected yield is between 85-91%.[1]
Protocol 2: Conventional Synthesis with Iodine Catalyst
This method uses iodine as a catalyst and avoids longer workup processes that are sometimes required when an excess of anhydride is used.[7]
Materials:
-
D-Lactose (20.0 g, 58.4 mmol)
-
Acetic anhydride (48.65 g, 476.5 mmol)
-
Iodine (0.104 g, 0.410 mmol)
Procedure:
-
Suspend D-lactose in acetic anhydride.[7]
-
Add solid iodine as the catalyst.[7]
-
The reaction proceeds, and its completion can be monitored by thin-layer chromatography (TLC).
-
The workup and purification would typically involve quenching the reaction, extraction, and crystallization, similar to other conventional acetylation methods.[4]
Synthesis and Purification Workflow
The general process for producing and purifying this compound involves several key stages, from the initial reaction to the final isolation of the pure compound.
Caption: A typical workflow for the synthesis and purification of this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of more complex carbohydrate structures. Its acetyl protecting groups can be selectively removed to allow for further chemical modifications at specific positions, making it a valuable tool for medicinal chemists and glycobiologists in the development of novel therapeutics and probes. It is also used in studies related to its own biological activities, which include antimicrobial and antiviral properties.[1]
References
Lactose Octaacetate: A Comprehensive Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of lactose (B1674315) octaacetate, a fully acetylated derivative of lactose. It covers its chemical properties, synthesis methodologies, and notable applications in scientific research.
Core Chemical Data
Lactose octaacetate is a disaccharide derivative where all hydroxyl groups of lactose are replaced by acetate (B1210297) groups. This modification alters its physical and chemical properties, rendering it a useful intermediate in various synthetic pathways.
| Property | Value | References |
| Molecular Weight | 678.59 g/mol | |
| Molecular Formula | C₂₈H₃₈O₁₉ | |
| CAS Number | 23973-20-8 | [1] |
| Alternative CAS Number (β-anomer) | 6291-42-5 | [2] |
| Synonyms | Octa-O-acetyl-D-lactose, Peracetylated lactose, 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose | [1] |
Note on CAS Numbers: The CAS number 23973-20-8 is broadly used for this compound, while 6291-42-5 often refers specifically to the β-anomer, β-octaacetyllactose.
Synthesis of this compound
The acetylation of lactose can be achieved through several methods. Below are protocols for both conventional and microwave-assisted synthesis.
Conventional Synthesis Protocol
This method involves the use of acetic anhydride (B1165640) with a catalyst under thermal conditions.
Materials:
-
D-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
A mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g) is heated at 100°C for 2 hours with stirring.
-
The excess acetic acid and water are removed under vacuum.
-
The resulting partially acetylated lactose is then reacted with acetic anhydride and anhydrous sodium acetate (molar ratio of 1:5:0.25) and heated under reflux for 30 minutes.
-
Excess acetic anhydride and the acetic acid formed are removed by distillation.
-
The molten product is mixed with water and then ground.
-
The product suspension is filtered and dried to yield this compound.
Microwave-Assisted Synthesis Protocol
This "green" chemistry approach offers a more rapid synthesis.
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate as a catalyst.[3][4]
-
The reaction is subjected to microwave irradiation at 700 W for 10 minutes.[3][4]
-
The resulting mixture is poured into 200 cm³ of distilled water with ice and stirred.[3][4]
-
The solution is left at 4°C for 12 hours to allow for the precipitation of this compound as a white solid.[3][4]
-
The precipitate is filtered under vacuum and washed with distilled water.[3][4]
-
Further purification can be achieved by recrystallization from 95% ethanol (B145695) and then distilled water.[3][4]
-
The purified this compound is dried in a vacuum oven to a constant weight.[3][4]
Caption: Comparative workflow of conventional and microwave-assisted synthesis of this compound.
Experimental Applications
This compound serves as a versatile intermediate and has been investigated for its biological activities.
Intermediate in Oligosaccharide Synthesis
The acetyl groups of this compound can serve as protecting groups in the multi-step synthesis of more complex oligosaccharides, including those found in human milk.[1]
Antimicrobial and Antiviral Research
This compound has demonstrated biological activity, including antifungal and antiviral properties.[5]
Materials:
-
This compound
-
Methanol (B129727) or DMSO (as solvent)
-
Fungal strains (e.g., Aspergillus niger)
-
Malt Extract Agar (B569324) (MEA)
-
Nystatin (as a positive control)
Procedure:
-
Prepare a solution of this compound in methanol or DMSO to a desired concentration (e.g., 10 mg/mL).[4]
-
Cultivate the target fungi on MEA.[4]
-
Perform the agar well diffusion method by placing 60 µL of the this compound solution and controls into wells cut into the agar.[4]
-
Incubate the plates and measure the diameter of the inhibition zones at 24 and 48 hours.[6]
Caption: Experimental workflow for assessing the antifungal activity of this compound.
Role in Cellular Signaling
While direct modulation of specific signaling pathways by this compound is not extensively documented, the metabolic fate of its acetate moieties is of interest. Acetate is a precursor for fatty acid synthesis, a process regulated by pathways such as the mTOR signaling pathway.[7] In bovine mammary epithelial cells, acetate has been shown to promote milk fat synthesis by activating the mTOR pathway, leading to an increase in the expression of lipogenic enzymes like acetyl-CoA carboxylase α (ACCα) and fatty acid synthase (FAS).[7]
Caption: Potential involvement of acetate from this compound in the mTOR signaling pathway for lipogenesis.
Conclusion
This compound is a valuable chemical entity with established synthesis protocols and emerging applications in biomedical research. Its utility as a synthetic intermediate and its inherent biological activities make it a compound of interest for further investigation in drug development and other scientific fields. The methodologies and data presented in this guide offer a solid foundation for researchers working with this compound.
References
- 1. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetate-Induced Milk Fat Synthesis Is Associated with Activation of the mTOR Signaling Pathway in Bovine Mammary Epithelial Cells [mdpi.com]
A Comprehensive Technical Guide to the Solubility Profile of β-D-Lactose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of β-D-lactose octaacetate in common laboratory solvents. The information is curated for professionals in research and development who require a thorough understanding of this compound's physical properties for applications in drug formulation and chemical synthesis.
Introduction to β-D-Lactose Octaacetate
β-D-Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide composed of galactose and glucose units. The presence of eight acetyl groups significantly alters the molecule's polarity, rendering it substantially more hydrophobic than its parent sugar, lactose. This increased hydrophobicity dictates its solubility profile, making it readily soluble in many organic solvents while having limited solubility in aqueous solutions. Understanding this solubility is critical for its use as a synthetic intermediate, in the formulation of drug delivery systems, and in materials science.
Quantitative Solubility Data
Precise quantitative solubility data for β-D-lactose octaacetate in a wide range of solvents is not extensively documented in publicly available literature. However, a key quantitative data point has been identified:
Table 1: Quantitative Solubility of β-D-Lactose Octaacetate
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 10.0[1] | Not Specified |
To provide a broader perspective, the following table presents quantitative solubility data for sucrose (B13894) octaacetate, a structurally similar acetylated disaccharide. While not identical, this data can offer valuable insights into the expected solubility behavior of β-D-lactose octaacetate.
Table 2: Quantitative Solubility of Sucrose Octaacetate (for comparison)
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Water | 0.025 - 0.14[2][3] | Room Temperature |
| Ethanol | 9.0[4] | Not Specified |
Qualitative Solubility Profile
Qualitative assessments from various sources provide a clearer picture of the solvents in which β-D-lactose octaacetate is readily soluble. This information is summarized below.
Table 3: Qualitative Solubility of β-D-Lactose Octaacetate
| Solvent | Solubility |
| Acetone | Soluble[5] |
| Chloroform | Soluble[5][6][7] |
| Dichloromethane (DCM) | Soluble[8] |
| Dimethylformamide (DMF) | Soluble[8] |
| Ethyl Acetate (EtOAc) | Soluble[8] |
| Methanol (MeOH) | Soluble[8] |
| Water | Less soluble/Insoluble[5] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like β-D-lactose octaacetate. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Objective: To determine the solubility of β-D-lactose octaacetate in a specific solvent at a controlled temperature.
Materials:
-
β-D-Lactose Octaacetate
-
Selected Solvent (e.g., Ethanol)
-
Analytical Balance
-
Vials with screw caps
-
Constant temperature bath (e.g., water bath or incubator)
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or a UV-Vis Spectrophotometer for quantification.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of β-D-lactose octaacetate to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
-
Quantification of the Dissolved Solute:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved β-D-lactose octaacetate.
-
-
Chromatographic/Spectroscopic Method:
-
Accurately dilute the filtered saturated solution with a known volume of the solvent in a volumetric flask.
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of β-D-lactose octaacetate. A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL of solvent using the determined mass or concentration of the solute and the volume of the solvent.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sucrose octaacetate - Wikipedia [en.wikipedia.org]
- 3. Sucrose octaacetate: Chemical property and uses_Chemicalbook [chemicalbook.com]
- 4. Sucrose octaacetate, 98% | Fisher Scientific [fishersci.ca]
- 5. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]
- 6. usbio.net [usbio.net]
- 7. LACTOSE OCTAACETATE | 6291-42-5 [amp.chemicalbook.com]
- 8. synthose.com [synthose.com]
An In-depth Technical Guide to Lactose Octaacetate: Synonyms, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of lactose (B1674315) octaacetate, a fully acetylated derivative of lactose. It serves as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering detailed information on its nomenclature, physicochemical properties, and synthetic methodologies.
Nomenclature: Synonyms and Alternative Names
Lactose octaacetate is known by a variety of names in scientific literature and commercial catalogs. A thorough understanding of these synonyms is crucial for effective literature searches and material sourcing.
-
Systematic IUPAC Name: [(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate[]
-
Common Chemical Names:
-
Common Synonyms:
-
Registry Numbers and Codes:
-
NSC 1690[4]
-
Physicochemical Properties
The acetylation of all eight hydroxyl groups of lactose significantly alters its physical and chemical properties, making it more hydrophobic and soluble in organic solvents.[3] These properties are critical for its application in various synthetic and formulation processes.
| Property | Value | Reference(s) |
| CAS Number | 6291-42-5 (β-anomer); 23973-20-8 (anomeric mixture) | [][3][4][5][6][7][8] |
| Molecular Formula | C₂₈H₃₈O₁₉ | [4][7][8] |
| Molecular Weight | 678.59 g/mol | [5][7] |
| Appearance | White to off-white crystalline solid or powder | [3][4] |
| Melting Point | 75 - 144 °C (Varies with purity and anomeric form) | [4][5][9] |
| Solubility | Soluble in chloroform, acetone, dichloromethane (B109758) (DCM), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethyl acetate (B1210297) (EtOAc), and methanol. Sparingly soluble in water. | [3][4] |
Experimental Protocols
The synthesis of this compound is a standard procedure in carbohydrate chemistry. Modern methods often employ microwave assistance to reduce reaction times and improve yields.
3.1. Microwave-Assisted Synthesis of this compound [2][10]
This protocol describes a rapid and efficient "green" synthesis of this compound.
-
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate (catalyst)
-
Distilled water
-
-
Procedure:
-
In a round-bottom flask, combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.
-
Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.
-
Pour the reaction mixture into a beaker containing ice-cold distilled water.
-
Stir the mixture to precipitate the this compound as a white solid.
-
Collect the solid by vacuum filtration and wash thoroughly with distilled water.
-
Purify the crude product by recrystallization from 95% ethanol and then water.
-
Dry the purified this compound in a vacuum oven to a constant weight.
-
3.2. Determination of the Degree of Substitution (DS) [10]
This titrimetric method quantifies the extent of acetylation.
-
Procedure:
-
Accurately weigh the this compound sample and dissolve it in 75% ethanol.
-
Add a known excess of standardized potassium hydroxide (B78521) (KOH) solution to saponify the acetyl groups.
-
Stir the mixture for a set period (e.g., 2 hours).
-
Back-titrate the excess KOH with a standardized hydrochloric acid (HCl) solution using phenolphthalein (B1677637) as an indicator.
-
Calculate the percentage of acetylation and the degree of substitution based on the amount of KOH consumed.
-
Visualizations
4.1. Logical Relationship of Lactose Derivatives
The following diagram illustrates the position of this compound within the broader family of lactose derivatives.
References
- 2. researchgate.net [researchgate.net]
- 3. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]
- 4. synthose.com [synthose.com]
- 5. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 6. This compound | 6291-42-5 [amp.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. usbio.net [usbio.net]
- 9. 6291-42-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
The Biological Activity of Peracetylated Lactose: A Technical Guide
Abstract
Peracetylated lactose (B1674315), a derivative of the disaccharide lactose, has emerged as a molecule of interest in the fields of pharmacology and drug development. Its synthesis involves the acetylation of the hydroxyl groups of lactose, leading to a more lipophilic compound with altered biological properties. This technical guide provides an in-depth overview of the known biological activities of peracetylated lactose, with a focus on its antimicrobial, antiviral, and cytotoxic effects. Detailed experimental protocols for the evaluation of these activities are provided, alongside a summary of the available quantitative data. Furthermore, this guide explores the potential mechanisms of action, including the hypothesized modulation of the Bcl-2/Bax apoptotic signaling pathway. This document is intended for researchers, scientists, and professionals in the drug development sector who are interested in the therapeutic potential of modified carbohydrates.
Introduction
Lactose, a disaccharide abundant in mammalian milk, is a well-established excipient in the pharmaceutical industry. Chemical modification of lactose, such as peracetylation, can significantly alter its physicochemical and biological properties, opening avenues for new therapeutic applications. Peracetylated lactose, also known as lactose octaacetate, is synthesized by replacing the eight hydroxyl groups of lactose with acetyl groups. This modification increases its lipophilicity, which may enhance its ability to cross cellular membranes and interact with intracellular targets.
Emerging research has indicated that peracetylated lactose possesses a range of biological activities, including antimicrobial, antiviral, and cytotoxic properties. These findings suggest its potential as a lead compound for the development of novel therapeutic agents. This guide aims to consolidate the current knowledge on the biological activities of peracetylated lactose, provide detailed methodologies for its study, and discuss its potential mechanisms of action.
Synthesis of Peracetylated Lactose
The most common method for the synthesis of peracetylated lactose is through the esterification of lactose with acetic anhydride, often in the presence of a catalyst such as sodium acetate (B1210297). Microwave-assisted synthesis has been shown to be an efficient method, offering advantages such as reduced reaction times and high yields.
Experimental Protocol: Microwave-Assisted Synthesis
A mixture of D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate is subjected to microwave irradiation. The resulting product is then purified through precipitation in ice-cold water and subsequent recrystallization from ethanol (B145695).
Biological Activities
Peracetylated lactose has demonstrated a spectrum of biological activities, which are summarized in the following sections.
Antimicrobial Activity
Peracetylated lactose has been reported to exhibit antifungal activity against various fungal strains, while showing limited to no activity against bacteria and yeasts.
| Microorganism | Activity | Reference |
| Aspergillus niger ATCC 1015 | Slight to moderate | |
| Penicillium sp. | Slight to moderate | |
| Rhizopus sp. | Slight to moderate | |
| Fusarium moniliforme ATCC 38932 | Slight to moderate | |
| Gram-positive bacteria | Inactive | |
| Gram-negative bacteria | Inactive | |
| Yeasts | Inactive |
The antimicrobial activity of peracetylated lactose can be determined using the agar (B569324) well diffusion method. A solution of peracetylated lactose is prepared in a suitable solvent (e.g., DMSO) and added to wells created in an agar plate previously inoculated with the test microorganism. The plates are incubated, and the diameter of the inhibition zone around the well is measured to determine the antimicrobial activity.
Antiviral Activity
Peracetylated lactose has shown selective antiviral activity. It has been found to be active against Poliovirus type 1 (PV-1) but inactive against Herpes simplex virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.
| Virus | Activity | Selectivity Index (SI) | Reference |
| Poliovirus type 1 (PV-1) | Active | 2.4 | |
| Herpes simplex virus type 1 (HSV-1) | Inactive | - | |
| Influenza A virus (IAV/H3N2) | Inactive | - | |
| Coxsackievirus B1 | Inactive | - |
The antiviral activity is typically evaluated by a cytopathic effect (CPE) inhibition assay. Confluent cell monolayers are infected with the virus in the presence of varying concentrations of peracetylated lactose. After incubation, the cells are observed for the presence of CPE. The 50% inhibitory concentration (IC50), the concentration that inhibits 50% of the viral CPE, is then determined.
Cytotoxic Activity
Peracetylated lactose has demonstrated low cytotoxicity against several cell lines.
| Cell Line | CC50 (µg/mL) | Reference |
| Madin-Darby bovine kidney (MDBK) | >5000 | |
| Human epithelial type 2 (HEp-2) | 2800 | |
| Madin-Darby canine kidney (MDCK) | 1200 |
The cytotoxicity of peracetylated lactose can be assessed using the neutral red uptake assay. This method is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of peracetylated lactose for a specified period (e.g., 48 hours).
-
Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red.
-
Dye Extraction: Wash the cells and then extract the incorporated dye using a destain solution (e.g., a mixture of ethanol and acetic acid).
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Mechanism of Action: Apoptosis Induction
While the precise mechanisms underlying the biological activities of peracetylated lactose are not fully elucidated, its cytotoxic effects may be linked to the induction of apoptosis. Research on structurally related acetylated oligosaccharides has suggested the involvement of the intrinsic apoptotic pathway.
Hypothesized Signaling Pathway: Bcl-2 Family Modulation
It is hypothesized that peracetylated lactose may induce apoptosis by modulating the expression of proteins belonging to the Bcl-2 family. Specifically, it may lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, triggering the activation of caspases and subsequent execution of apoptosis.
Experimental Protocols for Apoptosis Assessment
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with peracetylated lactose for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
This technique is used to quantify the expression levels of Bcl-2 and Bax proteins.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2 and Bax, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax.
Future Directions and Conclusion
An In-depth Technical Guide to the Isomeric Forms of Lactose Octaacetate (α and β Anomers)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the α and β anomeric forms of lactose (B1674315) octaacetate, a fully acetylated derivative of lactose. This document details their synthesis, purification, and comparative physicochemical properties. Experimental protocols and characterization data are presented to support researchers in the fields of carbohydrate chemistry, drug development, and materials science.
Introduction
Lactose octaacetate is a key intermediate in synthetic carbohydrate chemistry.[1] The presence of eight acetyl groups renders the molecule hydrophobic and soluble in organic solvents, facilitating a variety of chemical transformations.[2] The anomeric configuration at the C1 position of the glucose residue gives rise to two diastereomers: α-lactose octaacetate and β-lactose octaacetate. The stereochemistry of this anomeric center significantly influences the physical and chemical properties of the molecule, making the separation and characterization of the individual anomers crucial for their application in synthesis and materials science.
Synthesis and Purification of α- and β-Lactose Octaacetate
The most common method for the synthesis of this compound is the acetylation of lactose using acetic anhydride (B1165640) with a catalyst.[1] This reaction typically produces a mixture of α and β anomers.
General Acetylation of Lactose
A widely employed method involves the reaction of lactose with acetic anhydride in the presence of a catalyst such as sodium acetate.[2] Variations of this procedure include conventional heating and microwave-assisted synthesis, with the latter offering significantly reduced reaction times.[1]
Logical Workflow for Synthesis:
References
The Bitter Taste Profile of Acetylated Sugars: A Technical Guide to Lactose Octaacetate
For: Researchers, Scientists, and Drug Development Professionals On: The Core Bitter Taste Profile of Acetylated Sugars like Lactose (B1674315) Octaacetate
This technical guide provides an in-depth overview of the bitter taste profile of acetylated sugars, with a specific focus on lactose octaacetate. It covers the underlying molecular mechanisms of bitter taste perception, detailed experimental protocols for sensory and in vitro analysis, and the signaling pathways involved. While this compound is known to elicit a bitter taste, this guide also highlights the current gaps in quantitative sensory data and specific receptor identification for this compound.
Introduction to the Bitter Taste of Acetylated Sugars
The acetylation of sugars, a common chemical modification, can dramatically alter their taste profile, often converting sweet-tasting carbohydrates into intensely bitter compounds. A classic example is sucrose (B13894) octaacetate, a well-characterized bitter substance used as a denaturant and aversive agent. Similarly, this compound, the fully acetylated derivative of lactose, is also recognized for its bitter taste[1]. This phenomenon is of significant interest in the fields of food science, pharmacology, and drug development, where understanding and modulating bitterness is crucial for product palatability and patient compliance.
The perception of bitterness is a critical defense mechanism, signaling the presence of potentially toxic substances. This sensory modality is mediated by a dedicated family of G protein-coupled receptors (GPCRs), the Taste 2 Receptors (TAS2Rs). In humans, approximately 25 TAS2Rs are responsible for detecting the vast array of structurally diverse bitter compounds[2][3].
Taste Reception and Signaling Pathway of Bitter Compounds
The canonical signaling pathway for bitter taste transduction is initiated by the binding of a bitter ligand to a TAS2R located on the apical membrane of taste receptor cells within the taste buds. While the specific TAS2R(s) that recognize this compound have not yet been deorphanized in published literature, the downstream signaling cascade is well-established.
Upon ligand binding, the TAS2R undergoes a conformational change, activating the heterotrimeric G protein gustducin. The activated Gα-gustducin subunit and the βγ-complex dissociate. The Gβγ subunits activate phospholipase C β2 (PLCβ2), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to and opens the IP3 receptor (IP3R3), an ion channel on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This rise in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent cation channel. The opening of TRPM5 allows an influx of sodium ions (Na⁺), leading to depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which in turn activate afferent nerve fibers that transmit the bitter taste signal to the brain.
Quantitative Data on Bitter Taste
| Compound | Detection Threshold (mM) | Receptor(s) Activated (Human) | Reference |
| Quinine (B1679958) | 0.008 | TAS2R4, TAS2R7, TAS2R10, TAS2R39, TAS2R43, TAS2R46 | N/A |
| Sucrose Octaacetate | 0.01 | TAS2R46 | N/A |
| Caffeine | 0.3 | TAS2R7, TAS2R10, TAS2R14, TAS2R43, TAS2R46 | N/A |
| Phenylthiocarbamide (PTC) | 0.003 | TAS2R38 | N/A |
| This compound | Data Not Available | Not Yet Identified |
Note: The data presented for reference compounds are compiled from various sources and may vary depending on the specific sensory testing methodology.
Experimental Protocols
Protocol for Sensory Panel Evaluation of Bitterness Threshold
This protocol outlines a method for determining the detection threshold of a bitter compound like this compound using a trained sensory panel.
Objective: To determine the lowest concentration at which the bitter taste of this compound can be reliably detected.
Materials:
-
This compound
-
Deionized water
-
Glass vials with caps
-
Graduated cylinders and pipettes
-
Nose clips (optional)
-
Unsalted crackers and water for palate cleansing
Procedure:
-
Panelist Selection and Training:
-
Recruit 10-15 healthy, non-smoking individuals.
-
Screen panelists for their ability to detect and rank the intensity of standard bitter compounds (e.g., quinine, caffeine).
-
Train panelists on the use of the intensity scale and the testing procedure.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of dilutions from the stock solution, typically in half-log steps (e.g., 1 mM, 0.3 mM, 0.1 mM, 0.03 mM, etc.).
-
-
Testing Procedure (Ascending Forced-Choice Method):
-
Present each panelist with three samples in a randomized order: two are blanks (deionized water) and one contains a specific concentration of this compound. This is known as a triangle test.
-
Start with the lowest concentration.
-
Instruct panelists to rinse their mouth with water, taste each sample for 5-10 seconds, and identify the "odd" sample.
-
Panelists must cleanse their palate with water and unsalted crackers between each set of samples.
-
If the panelist correctly identifies the sample, present the next higher concentration. If incorrect, the test for that panelist can be concluded or repeated.
-
The individual's detection threshold is the lowest concentration at which they can correctly identify the bitter sample in two out of three trials.
-
-
Data Analysis:
-
Calculate the geometric mean of the individual thresholds to determine the group's detection threshold.
-
Protocol for Cell-Based TAS2R Activation Assay (Calcium Imaging)
This protocol describes a common in vitro method to screen for and characterize the activation of specific TAS2Rs by a ligand such as this compound.
Objective: To determine if this compound activates any of the 25 human TAS2Rs and to quantify the dose-response relationship.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmids for each of the 25 human TAS2Rs (often tagged with a C-terminal sequence for detection)
-
Expression plasmid for a chimeric G protein (e.g., Gα16gust44) that couples TAS2R activation to the calcium signaling pathway.
-
Cell culture medium, fetal bovine serum, and antibiotics
-
Transfection reagent
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
This compound and other control bitter compounds
-
A fluorescence microplate reader or a fluorometric imaging plate reader (FLIPR).
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Seed cells into 96-well or 384-well plates.
-
Co-transfect each well with a plasmid for a specific TAS2R and the Gα16gust44 plasmid using a suitable transfection reagent. Include mock-transfected cells (with empty vector) as a negative control.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Calcium Mobilization Assay:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Add a solution of this compound (at various concentrations) to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the ligand concentration to generate a dose-response curve.
-
Calculate the EC₅₀ (half-maximal effective concentration) value, which represents the concentration of this compound required to elicit 50% of the maximal response.
-
Conclusion and Future Directions
This compound is a member of the class of acetylated sugars known to elicit a bitter taste. This bitterness is perceived through the canonical TAS2R-mediated signaling pathway involving gustducin, PLCβ2, IP3, and TRPM5. While the general mechanism is understood, there are significant knowledge gaps regarding the specific molecular interactions and quantitative sensory profile of this compound.
Future research should focus on:
-
Deorphanization Studies: Systematically screening this compound against all 25 human TAS2Rs to identify its specific receptor(s).
-
Quantitative Sensory Analysis: Conducting formal sensory panel studies to determine the detection and recognition thresholds of this compound, as well as its perceived bitterness intensity relative to standard bitter compounds.
-
Structure-Activity Relationship (SAR) Studies: Investigating how the degree and position of acetylation on the lactose molecule affect its interaction with TAS2Rs and its resulting bitterness.
Addressing these research questions will provide a more complete understanding of the bitter taste of acetylated sugars and will be invaluable for applications in the food and pharmaceutical industries.
References
In-Depth Technical Guide to the Health and Safety of Lactose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety data, handling procedures, and experimental protocols associated with lactose (B1674315) octaacetate. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.
Health and Safety Data
Lactose octaacetate is a solid, white to off-white powder. While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, proper handling and safety precautions are essential in a laboratory or industrial setting.[1] The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care.
Toxicological Data
Table 1: Summary of Toxicological Data for Sucrose (B13894) Octaacetate
| Toxicity Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg | [2][4] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5000 mg/kg | [2] |
| Skin Irritation | Rabbit | Dermal | Mild Irritant | [2] |
Note: The data presented in Table 1 is for sucrose octaacetate and should be used as an indicator of the potential toxicity of this compound, not as a direct substitute.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken.
Table 2: First Aid Measures for this compound
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, seek medical attention immediately.[5] |
| Skin Contact | Wash the affected area with soap and plenty of water.[2] If irritation persists, seek medical attention. |
| Eye Contact | Rinse eyes thoroughly with water for at least 15 minutes, also under the eyelids.[1] If irritation persists, consult a doctor. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards.[1] Seek medical attention if symptoms occur. |
Handling and Storage
Proper handling and storage procedures are critical to ensure safety and maintain the integrity of this compound.
Table 3: Handling and Storage Recommendations
| Aspect | Recommendation |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[6] Ensure adequate ventilation and avoid the formation of dust.[1] Avoid contact with skin, eyes, and clothing.[6] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is refrigerated (2-8°C). |
| Incompatible Materials | Strong oxidizing agents.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, a particle filter respirator may be appropriate.[1] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 5: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H38O19 | |
| Molecular Weight | 678.59 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | 75-78 °C | |
| Solubility | No data available | [1] |
| Stability | Stable under normal conditions. | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound.
Microwave-Assisted Synthesis of this compound
This protocol describes a "green" synthesis method for this compound using microwave irradiation.[7]
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride (B1165640)
-
Anhydrous sodium acetate
-
Distilled water
-
95% (v/v) ethanol (B145695)
Equipment:
-
Round-bottom flask
-
Microwave reactor
-
Magnetic stirrer
-
Vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate, which acts as a catalyst.[7]
-
Place the flask in a microwave reactor and irradiate at 700 W for a specified time (e.g., 10, 15, 20, or 30 minutes).[7]
-
After irradiation, pour the reaction mixture into 200 cm³ of distilled water with ice cubes and stir.[7]
-
Allow the mixture to stand at 4 °C for 12 hours to precipitate the lactose ester as a white solid.[7]
-
Filter the precipitate under vacuum and wash the solid with distilled water.[7]
-
Purify the crude this compound by recrystallization from 95% ethanol and then distilled water.[7]
-
Dry the purified this compound in a vacuum oven to a constant weight.[7]
Caption: Microwave-assisted synthesis of this compound.
Cytotoxicity Assay
This compound has demonstrated low cytotoxicity against various cell lines.[7] A general protocol for assessing cytotoxicity using the MTT assay is described below.
Materials:
-
Cell lines (e.g., MDBK, HEp-2, MDCK)
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Equipment:
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the this compound solutions to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add MTT solution to each well.
-
Incubate the plate for a few hours until formazan (B1609692) crystals are formed.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Emergency Procedures
In the event of an emergency, such as a spill, follow these procedures to ensure safety.
Spill Response
Caption: General spill response workflow for this compound.
For a small spill of solid this compound, ensure adequate ventilation and wear appropriate personal protective equipment.[1] Avoid generating dust. Sweep up the material and place it into a suitable container for disposal.[1] For larger spills, it may be necessary to evacuate the area and seek assistance from trained emergency personnel.
Fire Fighting Measures
In case of a fire involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2] Firefighters should wear self-contained breathing apparatus.[1] Hazardous combustion products may include carbon monoxide and carbon dioxide.[1]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[2]
This technical guide is intended to provide comprehensive health and safety information for the handling of this compound. It is crucial for all personnel to be familiar with these procedures and to consult the relevant Safety Data Sheets (SDS) before working with this compound.
References
Methodological & Application
Microwave-Assisted Synthesis of Lactose Octaacetate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of lactose (B1674315) octaacetate via a microwave-assisted method. This "green" chemistry approach offers significant advantages over conventional heating methods, including drastically reduced reaction times and high yields.[1] The protocol outlines the required reagents and equipment, step-by-step experimental procedures, and methods for purification and characterization of the final product. The presented data, summarized from multiple studies, will assist researchers in optimizing the synthesis for their specific applications. Lactose octaacetate and other sugar esters are valuable compounds in the pharmaceutical and cosmetic industries, known for their biodegradable and surfactant properties.[2]
Introduction
The acetylation of carbohydrates is a fundamental reaction in organic chemistry, often employed to protect hydroxyl groups during multi-step syntheses. This compound, a fully acetylated derivative of lactose, serves as a key intermediate in the synthesis of various biologically active molecules. Traditional methods for its synthesis often involve prolonged heating and the use of hazardous solvents.[2][3] Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, offering a more energy-efficient and environmentally friendly alternative.[3][4] This protocol details a one-pot, solvent-free microwave-assisted synthesis of this compound using acetic anhydride (B1165640) and sodium acetate (B1210297) as a catalyst.[1][2]
Experimental Protocol
Materials and Reagents:
-
D-(+)-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
95% Ethanol
-
Distilled water
-
Ice
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Vacuum filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 10.0 g (0.029 mol) of D-(+)-lactose monohydrate, 30 cm³ (0.27 mol) of acetic anhydride, and 3.0 g (0.036 mol) of anhydrous sodium acetate.[1][2]
-
Microwave Irradiation: Place the flask in the microwave reactor and irradiate the mixture at 700 W. The reaction time can be varied to optimize the yield (e.g., 10, 15, 20 minutes).[1]
-
Precipitation: After irradiation, carefully pour the hot reaction mixture into a beaker containing 200 cm³ of distilled water and ice cubes.[1][2]
-
Isolation: Stir the mixture and leave it at 4 °C for 12 hours to allow for the complete precipitation of the this compound as a white solid.[1][2]
-
Filtration and Washing: Filter the precipitate under vacuum and wash it thoroughly with distilled water.[1][2]
-
Purification: Recrystallize the crude product from 95% ethanol, followed by another recrystallization from distilled water to obtain the purified this compound.[1][2]
-
Drying: Dry the purified product in a vacuum oven until a constant weight is achieved.[1][2]
-
Characterization: Characterize the final product by determining its melting point and analyzing its structure using FTIR and NMR spectroscopy.[1]
Data Presentation
The following table summarizes the quantitative data from a study on the microwave-assisted synthesis of this compound at different reaction times.
| Sample ID | Reaction Time (minutes) | Microwave Power (W) | Yield (%) | Melting Point (°C) | Degree of Substitution |
| LA 1 | 10 | 700 | 78 | 89.8 - 90.8 | 3.71 |
| LA 2 | 15 | 700 | 91 | 90.1 - 91.1 | 3.27 |
| LA 3 | 20 | 700 | 91 | 89.9 - 90.9 | 3.21 |
| LA 4 | 30 | 700 | 39 | 93.8 - 94.8 | 3.54 |
| LA C | 60 (Conventional) | N/A | 85 | 90.5 - 91.5 | 3.37 |
Table adapted from Biointerface Research in Applied Chemistry.[1]
As the data indicates, the highest yields (91%) were achieved with microwave irradiation for 15-20 minutes.[1] This represents a significant reduction in reaction time compared to conventional heating methods.[1]
Experimental Workflow
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Conclusion
The microwave-assisted synthesis of this compound is a rapid, efficient, and high-yielding method. This protocol provides a clear and reproducible procedure for researchers in various scientific disciplines. The significant reduction in reaction time and the high purity of the resulting product make this an attractive alternative to conventional synthetic routes.
References
Application Note and Protocol: Step-by-Step Synthesis of β-Lactose Octaacetate from α-Lactose Monohydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-Lactose octaacetate is a fully acetylated derivative of lactose (B1674315), where all eight hydroxyl groups are converted to acetate (B1210297) esters. This modification significantly alters its physical and chemical properties, rendering it a hydrophobic molecule soluble in organic solvents.[1] It serves as a crucial intermediate in synthetic carbohydrate chemistry, particularly in the synthesis of oligosaccharides found in human milk.[2] This document provides detailed protocols for the synthesis of β-lactose octaacetate from α-lactose monohydrate using both conventional heating and microwave-assisted methods. The purity of the final product is critical, and it has been noted that melting point and specific rotation are not always reliable indicators of purity; 1H NMR spectroscopy is recommended for confident determination of the anomeric ratio.[3][4][5]
Materials and Reagents
-
α-Lactose monohydrate
-
Acetic anhydride (B1165640)
-
Anhydrous sodium acetate
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
-
Ethanol (95%)
-
Distilled water
-
Ice
Experimental Protocols
Two primary methods for the acetylation of α-lactose monohydrate are presented below: a classical approach using conventional heating and a modern, rapid method utilizing microwave irradiation.
This protocol is adapted from established chemical literature and involves the acetylation of α-lactose monohydrate using acetic anhydride and sodium acetate as a catalyst.[3][5]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 100 mL of acetic anhydride and 2.5 g of anhydrous sodium acetate.
-
Heat the mixture to near boiling.
-
Gradually add 10 g of α-lactose monohydrate to the heated mixture in small portions, maintaining a constant temperature.
-
Continue heating for 20 minutes after all the α-lactose monohydrate has dissolved.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of 10:1 dichloromethane-acetone. A single spot should be observed.
-
Upon completion, pour the reaction mixture into 1000 mL of ice-cold water and stir overnight to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it with distilled water.
-
Purify the crude product by recrystallization. A mixture of dichloromethane and methanol (e.g., 10:1 MeOH:CH₂Cl₂) is an effective solvent system for crystallization.[3] Two crystallizations may be necessary to obtain high-purity β-lactose octaacetate.[3][5]
-
Dry the purified product in a vacuum oven to a constant weight.
This method offers a "green" and significantly faster alternative to conventional heating.[6][7]
Procedure:
-
In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.[6][7]
-
Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.[7]
-
After irradiation, pour the sample into 200 cm³ of distilled water with ice cubes.[6][7]
-
Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the lactose ester as a white solid.[6][7]
-
Filter the precipitate under vacuum and wash it with distilled water.[6][7]
-
Further purify the product by recrystallizing from 95% ethanol, followed by distilled water.[6][7]
-
Dry the final product in a vacuum oven to a constant weight.[6][7]
Data Presentation
The following table summarizes the quantitative data obtained from the synthesis and characterization of β-lactose octaacetate.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Yield (Crude) | ~70% (with 3 vol water quench) | 85-90% | [3][6] |
| Yield (Pure) | 53-54% (after recrystallization) | 74% (after recrystallization) | [3][7] |
| α:β Anomer Ratio (Crude) | ~1:12 to ~1:30 | Not specified | [3] |
| α:β Anomer Ratio (Pure) | ~1:275 (after recrystallization) | Not specified | [3] |
| Melting Point | 94.0–97.5 °C | 89-91.5 °C | [3][6] |
| Specific Rotation [α]D | -4.14° (c 10.0, CHCl₃) | Negative values reported | [3][8] |
| Degree of Substitution (DS) | Not specified | 3.2-3.7 | [6] |
Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of β-lactose octaacetate.
Caption: Chemical reaction for the synthesis of β-lactose octaacetate.
References
- 1. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]
- 2. Lactose octaacetate | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Lactose Octaacetate in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lactose (B1674315) octaacetate as a versatile starting material and key intermediate in the synthesis of complex oligosaccharides. Detailed protocols for the preparation of lactose octaacetate, its conversion into a glycosyl donor, and its subsequent use in glycosylation reactions are presented.
Introduction
This compound, the fully acetylated form of lactose, is a crucial building block in carbohydrate chemistry. Its acetyl groups serve as effective protecting groups for the hydroxyl functionalities of the lactose molecule, allowing for regioselective modifications. This property makes it an invaluable precursor for the synthesis of a wide range of oligosaccharides, including biologically significant molecules like human milk oligosaccharides (HMOs).[1] The synthesis of complex carbohydrates is essential for the development of novel therapeutics, diagnostics, and research tools in glycobiology.
This document outlines the chemical pathways from lactose to this compound and its subsequent conversion into glycosyl donors for the synthesis of more complex oligosaccharides, such as Lacto-N-tetraose.
Data Presentation
The following tables summarize quantitative data for the key transformations involving this compound.
Table 1: Synthesis of this compound
| Method | Catalyst/Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Heating | Acetic anhydride (B1165640), Sodium acetate | None | 30 min (reflux) | 100°C | ~85% | [2] |
| Microwave Irradiation | Acetic anhydride, Sodium acetate | None | 15-20 min | 700 W | 85-90% | [3] |
Table 2: Anomeric Deacetylation of this compound
| Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Magnesium Oxide (MgO) | Methanol (MeOH) | 4-5 h | Reflux | Good | [2] |
Table 3: Glycosylation Reactions Using Lactose-Derived Intermediates
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Product | Yield (%) | Reference |
| This compound | 8-Ethoxycarbonyloctanol | Stannic tetrachloride (SnCl₄) | Dichloromethane | β-glycoside | 61-68% | |
| Lacto-N-biose trichloroacetimidate (B1259523) | Lactose-derived acceptor | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Dichloromethane | Protected Lacto-N-tetraose | 85% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Microwave-Assisted)
This protocol describes a "green" and efficient synthesis of this compound using microwave irradiation.[3]
Materials:
-
D-(+)-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Distilled water
-
Ice
-
95% Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Microwave reactor (700 W)
-
Stir bar
-
Beaker
-
Vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.
-
Place the flask in a microwave reactor and irradiate at 700 W for 15-20 minutes.
-
Pour the hot reaction mixture into a beaker containing 200 cm³ of distilled water with ice cubes.
-
Stir the mixture and leave it at 4°C for 12 hours to allow for the precipitation of this compound as a white solid.
-
Filter the precipitate under vacuum and wash the solid with distilled water.
-
Purify the crude this compound by recrystallization from 95% ethanol.
-
Dry the purified product in a vacuum oven to a constant weight.
Protocol 2: Selective Anomeric Deacetylation of this compound
This protocol details the preparation of a lactose-derived glycosyl donor through the selective removal of the anomeric acetyl group.[2]
Materials:
-
D-Lactose octaacetate
-
Magnesium oxide (MgO)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (for large-scale)
-
Dichloromethane (CH₂Cl₂) (for large-scale)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Stir plate with heating mantle
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of D-lactose octaacetate (1 mmol) in 20 mL of methanol, add MgO (1 mmol) with stirring.
-
Heat the mixture to reflux and continue stirring for 4-5 hours. Monitor the reaction progress by TLC (hexane/EtOAc = 3:1).
-
For small-scale reactions: Concentrate the reaction mixture directly under reduced pressure. Purify the residue by column chromatography on silica gel.
-
For large-scale preparations: a. Neutralize the reaction mixture with saturated aqueous NaHCO₃. b. Centrifuge the mixture and collect the liquid phase. c. Extract the aqueous phase three times with CH₂Cl₂. d. Combine the organic phases and evaporate to dryness. e. Purify the residue by column chromatography.
Protocol 3: Synthesis of a Protected Lacto-N-tetraose (LNT) Intermediate
This protocol describes a key glycosylation step in the synthesis of the human milk oligosaccharide, Lacto-N-tetraose, using a lactose-derived acceptor.[4]
Materials:
-
Lactose-derived acceptor (prepared from this compound in six steps)[4]
-
Lacto-N-biose trichloroacetimidate donor
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4Å)
Equipment:
-
Round-bottom flask
-
Schlenk line or inert atmosphere setup
-
Syringes
-
Stir bar
Procedure:
-
Dry the lactose-derived acceptor and lacto-N-biose trichloroacetimidate donor under high vacuum.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the lactose-derived acceptor and freshly activated 4Å molecular sieves in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., 0°C).
-
In a separate flask, dissolve the lacto-N-biose trichloroacetimidate donor in anhydrous dichloromethane.
-
Add the donor solution to the acceptor mixture via syringe.
-
Add a catalytic amount of TMSOTf dropwise to the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a few drops of triethylamine.
-
Filter the mixture through Celite, wash with dichloromethane, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected tetrasaccharide.
Visualizations
Workflow for Oligosaccharide Synthesis from Lactose
Caption: Overall workflow from lactose to a final oligosaccharide.
Logical Relationship in Glycosylation
Caption: Key components and steps in a glycosylation reaction.
References
Application Notes and Protocols for the Purification of Lactose Octaacetate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of crude lactose (B1674315) octaacetate via recrystallization. The protocols outlined below are designed to enhance the purity of the final product by removing unreacted starting materials, byproducts, and isomeric impurities, such as the α-anomer.
Data Presentation
The following tables summarize the quantitative data associated with the two primary recrystallization protocols for lactose octaacetate. These values are based on typical laboratory results and may vary depending on the initial purity of the crude material and specific experimental conditions.
Table 1: Recrystallization of this compound using 95% Ethanol (B145695)
| Parameter | Value | Notes |
| Solvent | 95% (v/v) Ethanol | A common and effective solvent for the recrystallization of acetylated sugars. |
| Solvent to Solute Ratio | 8 - 12 mL / g of crude material | This ratio should be optimized based on the impurity profile of the starting material. |
| Dissolution Temperature | 75 - 80 °C | Near the boiling point of 95% ethanol to ensure complete dissolution. |
| Crystallization Temperature | 0 - 4 °C | Cooling in an ice bath promotes efficient crystallization and maximizes yield. |
| Typical Yield | 70 - 90% | Yield is dependent on the purity of the crude this compound. |
| Expected Purity | > 98% | Effective at removing most impurities, including the α-anomer. |
Table 2: Recrystallization of this compound using Methanol (B129727)/Dichloromethane (B109758)
| Parameter | Value | Notes |
| Solvent System | Methanol (MeOH) and Dichloromethane (CH₂Cl₂) | A binary solvent system that can provide excellent purification. |
| Solvent Ratio | 10:1 (MeOH:CH₂Cl₂) | Dichloromethane is used to initially dissolve the crude product, and methanol acts as the anti-solvent to induce crystallization. |
| Initial Dissolution Volume | 1 - 1.5 mL CH₂Cl₂ / g of crude material | A minimal amount of dichloromethane should be used to dissolve the crude solid. |
| Crystallization Induction | Slow addition of 10 volumes of MeOH relative to the volume of CH₂Cl₂ used. | The addition of methanol decreases the solubility of this compound, leading to crystallization. |
| Crystallization Temperature | 20 - 25 °C (Room Temperature) | Crystallization can often be achieved effectively at room temperature with this solvent system. |
| Typical Yield | 50 - 60% | This method can be very effective for achieving high purity, sometimes at the expense of a lower yield compared to the single-solvent method. |
| Expected Purity | > 99% (anomeric purity α:β ≈ 1:275) | Particularly effective at removing the α-anomer, leading to high anomeric purity[1]. |
Experimental Protocols
Below are detailed step-by-step protocols for the recrystallization of this compound using the two solvent systems.
Protocol 1: Recrystallization using 95% Ethanol
This protocol is a straightforward and commonly used method for purifying this compound.[2][3]
1. Dissolution: a. Place the crude this compound in an appropriately sized Erlenmeyer flask. b. Add 95% ethanol at a ratio of 8-12 mL per gram of crude material. c. Heat the mixture on a hot plate with magnetic stirring. d. Bring the solvent to a gentle boil (approximately 78 °C) and maintain until all the solid has dissolved. If some solid remains, add a small amount of additional hot 95% ethanol until a clear solution is obtained.
2. Hot Filtration (Optional): a. If insoluble impurities are present in the hot solution, perform a hot gravity filtration. b. Pre-heat a funnel and a new receiving Erlenmeyer flask. c. Place a fluted filter paper in the pre-heated funnel and pour the hot solution through it. This step should be performed quickly to prevent premature crystallization.
3. Crystallization: a. Remove the flask from the heat and cover it. b. Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. c. Once the flask has reached room temperature, place it in an ice bath (0-4 °C) for at least one hour to maximize crystal formation.
4. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
5. Drying: a. Dry the purified crystals in a vacuum oven at a temperature below the melting point (the melting point of β-lactose octaacetate is around 140 °C) until a constant weight is achieved.
Protocol 2: Recrystallization using Methanol/Dichloromethane
This protocol is particularly effective for achieving high anomeric purity by selectively crystallizing the β-anomer.[1]
1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of dichloromethane (CH₂Cl₂), approximately 1-1.5 mL per gram of crude material, and swirl to dissolve the solid completely.
2. Crystallization: a. While stirring, slowly add methanol (MeOH) to the solution. The volume of methanol to be added should be approximately 10 times the volume of dichloromethane used. b. The addition of methanol will cause the solution to become cloudy as the this compound begins to precipitate. c. Allow the flask to stand at room temperature to allow for complete crystallization.
3. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold methanol.
4. Drying: a. Dry the purified crystals under vacuum to remove residual solvents.
Visualizations
Diagram 1: General Workflow for Recrystallization of this compound
Caption: A flowchart of the general recrystallization process.
Diagram 2: Logical Relationship for Binary Solvent Recrystallization
Caption: The role of solvents in binary solvent recrystallization.
References
Application Note: Characterization of Lactose Octaacetate using 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of lactose (B1674315) octaacetate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Lactose octaacetate, a fully acetylated derivative of lactose, is a key intermediate in the synthesis of various carbohydrate-based compounds and finds applications in drug delivery and materials science. Accurate structural confirmation and purity assessment are crucial, for which ¹H NMR spectroscopy is an indispensable analytical technique. This document outlines the experimental procedure for sample preparation and data acquisition, presents a summary of expected ¹H NMR spectral data, and includes a workflow diagram for the entire process.
Introduction
This compound is the peracetylated form of lactose, where all eight hydroxyl groups are converted to acetate (B1210297) esters. This modification renders the molecule more soluble in common organic solvents, facilitating its use in a variety of chemical reactions. The structural elucidation and confirmation of this compound are routinely performed using ¹H NMR spectroscopy. The resulting spectrum provides a unique fingerprint of the molecule, with characteristic chemical shifts, coupling constants, and integration values for each proton, allowing for unambiguous identification and assessment of its anomeric purity (α vs. β anomers).
Experimental Protocols
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
NMR tubes (5 mm)
-
Pasteur pipettes and glass wool
-
Vortex mixer
Sample Preparation
A carefully prepared sample is essential for obtaining a high-quality NMR spectrum.[3][4]
-
Weigh approximately 10-20 mg of the this compound sample.[1][5]
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.[1][5]
-
Vortex the sample until the this compound is completely dissolved.
-
Filter the solution through a small plug of glass wool packed at the bottom of a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3][4]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.[3]
-
Cap the NMR tube securely.
¹H NMR Data Acquisition
-
Insert the prepared NMR tube into the spectrometer's autosampler or manually load it into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. Typical parameters on a 500 MHz spectrometer are:
-
Number of scans: 16-32
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the resulting spectrum and reference the chemical shifts to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
Data Presentation
The ¹H NMR spectrum of this compound is complex due to the presence of numerous protons in similar chemical environments. The spectrum typically shows signals for the anomeric protons, the ring protons of the glucose and galactose units, and the methyl protons of the eight acetate groups. The chemical shifts and coupling constants are sensitive to the anomeric configuration at the C1 position of the glucose unit (α or β). The β-anomer is generally the major product in most synthesis procedures.[6]
Tabulated ¹H NMR Data for β-Lactose Octaacetate
The following table summarizes the characteristic ¹H NMR chemical shifts, multiplicities, and coupling constants for the β-anomer of this compound in CDCl₃.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (Glc) | 5.66 | d | 8.5 | 1H |
| H-4 (Gal) | 5.40 | dd | 3.4, 0.7 | 1H |
| H-2 (Gal) | 5.26 | dd | 8.1, 10.4 | 1H |
| H-2 (Glc) | 5.05 | dd | 8.5, 9.5 | 1H |
| H-3 (Gal) | 5.02 | overlapped | - | 1H |
| H-1 (Gal) | 4.56 | d | 8.0 | 1H |
| H-6a (Glc) | 4.32 | overlapped | - | 1H |
| H-6a, H-6b (Gal) | 4.20 - 4.12 | m | - | 2H |
| H-6b (Glc), H-5 (Gal) | 4.05 | m | - | 2H |
| H-5 (Glc) | 3.99 | m | - | 1H |
| H-4 (Glc) | 3.61 | dd | 8.5, 10.0 | 1H |
| Acetyl Protons | ~2.1 - 1.9 | multiple s | - | 24H |
Data compiled from literature sources.[6]
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the characterization of this compound using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR characterization of this compound.
Conclusion
¹H NMR spectroscopy is a powerful and essential tool for the structural characterization and purity assessment of this compound. The detailed protocol and data provided in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working with this important carbohydrate derivative. Adherence to the outlined procedures will ensure the acquisition of high-quality, reproducible ¹H NMR data, facilitating confident structural confirmation and downstream applications.
References
Application Note: FT-IR Spectroscopy Analysis of Lactose Octaacetate
AN-FTIR-001
Introduction
Lactose (B1674315) octaacetate is a fully acetylated derivative of lactose, where all eight hydroxyl groups are replaced by acetyl groups. This modification significantly alters the physical and chemical properties of the parent sugar, making it more hydrophobic. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the characterization of lactose octaacetate. It is particularly useful for confirming the successful acetylation of lactose by identifying the characteristic vibrational frequencies of the introduced acetyl functional groups and the disappearance of the hydroxyl groups. This application note provides a detailed protocol for the analysis of this compound using FT-IR spectroscopy.
Principle
FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their functional groups. In the case of this compound, the key vibrational modes are the stretching of the carbonyl group (C=O) in the ester linkages and the bending of the methyl (CH₃) groups of the acetyl moieties. The presence of these absorption bands, coupled with the absence of the broad hydroxyl (O-H) band characteristic of lactose, provides definitive evidence of complete acetylation.
Applications
-
Quality Control: To verify the identity and purity of synthesized this compound.
-
Reaction Monitoring: To monitor the progress of the acetylation of lactose.
-
Pharmaceutical Development: As an excipient in drug formulations, FT-IR can be used for its characterization and to study its interactions with active pharmaceutical ingredients (APIs).
-
Materials Science: To characterize polymers and other materials where this compound is used as a building block or additive.
Experimental Protocol
1. Materials and Equipment
-
This compound sample (purified)
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal) is recommended for ease of use and minimal sample preparation. Alternatively, a KBr press for pellet preparation can be used.
-
Spatula
-
Ethanol (B145695) or isopropanol (B130326) for cleaning the ATR crystal.
-
Lint-free wipes.
2. Sample Preparation (ATR Method)
-
Ensure the ATR crystal is clean. Clean the crystal surface with a lint-free wipe soaked in ethanol or isopropanol and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount (typically 1-5 mg) of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Proceed to data acquisition.
3. Data Acquisition
-
Place the ATR accessory with the prepared sample into the FT-IR spectrometer's sample compartment.
-
Set the data acquisition parameters. Typical parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 to 132 scans are co-added to improve the signal-to-noise ratio.[1]
-
Apodization: Happ-Genzel is a commonly used function.
-
-
Initiate the scan to collect the FT-IR spectrum of the this compound.
4. Data Analysis
-
The resulting spectrum should be baseline corrected if necessary.
-
Identify the characteristic absorption peaks and compare them to the known values for this compound. The primary indicators of successful acetylation are the disappearance of the broad O-H stretching band from lactose (typically around 3300-3500 cm⁻¹) and the appearance of a strong C=O stretching band from the ester group.[1][2]
-
Label the significant peaks corresponding to the functional groups of this compound.
Data Presentation
The quantitative data regarding the characteristic FT-IR absorption bands for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Reference(s) |
| ~2985 | C-H Asymmetric Stretch | CH₂ | Medium | [1] |
| ~1752 | C=O Stretching | Acetyl Ester | Strong | [1][2] |
| ~1436 | C-H Bending (Wagging) | CH₂ | Medium | [1] |
| ~1371 | C-H Bending | CH₃ | Strong | [1][2] |
| ~1200-1000 | C-O Stretching | Ester & Ether | Strong | [2][3] |
Mandatory Visualization
Caption: Experimental workflow for FT-IR analysis of this compound.
References
Application Note: Monitoring Lactose Acetylation via Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the monitoring of lactose (B1674315) acetylation using thin-layer chromatography (TLC). Acetylation of carbohydrates is a fundamental reaction in medicinal chemistry and drug development, often employed to enhance bioavailability and modify the pharmacological properties of lead compounds. Efficient monitoring of this reaction is crucial for optimization and scale-up. The described TLC method is a rapid, cost-effective, and reliable technique to qualitatively track the conversion of polar lactose to its non-polar acetylated derivative, lactose octaacetate.
Introduction
The acetylation of hydroxyl groups in carbohydrates, such as lactose, is a common strategy to produce key intermediates in the synthesis of various bioactive molecules, including nucleoside analogues and other glycosylated compounds. The reaction involves the conversion of the highly polar sugar into a more lipophilic per-acetylated form. Monitoring the progress of this transformation is essential to determine the reaction endpoint and to ensure the complete consumption of the starting material. Thin-layer chromatography offers a simple and effective means to visualize the disappearance of the starting material (lactose) and the appearance of the product (this compound), due to the significant difference in their polarities.
Experimental Protocols
Materials and Reagents
-
Lactose monohydrate
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297) (anhydrous) or Pyridine (B92270)
-
Silica (B1680970) gel 60 F254 TLC plates
-
Developing solvents (reagent grade):
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Acetone
-
n-Butanol
-
Glacial Acetic Acid
-
Water
-
-
Visualization Reagents:
-
5% Sulfuric acid in ethanol (B145695)
-
p-Anisaldehyde stain
-
Aniline-diphenylamine-phosphoric acid reagent
-
-
Standard laboratory glassware
-
Capillary tubes for spotting
-
TLC developing chamber
-
Heating plate or heat gun
-
UV lamp (254 nm)
Procedure 1: Acetylation of Lactose
This protocol is a representative method for the acetylation of lactose.
-
To a round-bottom flask, add lactose monohydrate (1.0 eq).
-
Add acetic anhydride (10 eq) and a catalytic amount of anhydrous sodium acetate (0.5 eq). Alternatively, pyridine can be used as both a catalyst and a solvent.[1]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) as required.[2]
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).
Procedure 2: TLC Monitoring of Lactose Acetylation
-
Sample Preparation:
-
Lactose Standard (SM): Dissolve a small amount of lactose in a polar solvent mixture such as water/ethanol.
-
Reaction Mixture (RM): Withdraw a small aliquot (a few drops) from the reaction flask and dissolve it in a suitable solvent like dichloromethane or ethyl acetate.[3]
-
Co-spot (Co): Mix equal portions of the Lactose Standard and the Reaction Mixture solutions.
-
-
TLC Plate Preparation:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[4]
-
Mark three evenly spaced points on the baseline for the starting material (SM), reaction mixture (RM), and the co-spot (Co).
-
-
Spotting:
-
Using a capillary tube, apply a small spot of each prepared sample onto its corresponding mark on the baseline.[5]
-
Ensure the spots are small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate between applications.
-
-
Development:
-
Prepare a developing chamber with a suitable solvent system. A piece of filter paper can be placed in the chamber to ensure saturation of the atmosphere with solvent vapors.[5]
-
A recommended solvent system for separating lactose and this compound is Dichloromethane:Acetone (10:1) .
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[4]
-
Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Dry the TLC plate thoroughly.
-
Visualize the spots under a UV lamp (254 nm). The acetylated product, being more conjugated, may be UV active.[6]
-
For chemical visualization, immerse the plate in a 5% sulfuric acid in ethanol solution or a p-anisaldehyde stain, then heat gently with a heat gun or on a hot plate until colored spots appear.[7]
-
Alternatively, for visualizing the unreacted lactose, an aniline-diphenylamine-phosphoric acid reagent can be used, followed by heating.[8]
-
-
Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The reaction is considered complete when the spot corresponding to lactose (low Rf) is no longer visible in the reaction mixture lane.
-
Data Presentation
The progress of the reaction can be assessed by comparing the Rf values of the starting material and the product. Due to its high polarity, lactose will have a very low Rf value and will remain near the baseline in less polar solvent systems. Conversely, the non-polar this compound will travel further up the plate, resulting in a higher Rf value.
| Compound | Stationary Phase | Mobile Phase (v/v) | Approximate Rf Value | Visualization Method |
| Lactose | Silica Gel | n-Butanol:Acetic Acid:Water (7:1:2) | ~0.2-0.3 | Aniline-diphenylamine |
| Lactose | Silica Gel | Dichloromethane:Acetone (10:1) | ~0.0 - 0.1 | p-Anisaldehyde Stain |
| This compound | Silica Gel | Dichloromethane:Acetone (10:1) | ~0.6 - 0.7 | 5% H₂SO₄ in Ethanol, Heat |
| Intermediate Acetates | Silica Gel | Dichloromethane:Acetone (10:1) | 0.1 - 0.6 | 5% H₂SO₄ in Ethanol, Heat |
Visualizations
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring lactose acetylation using TLC.
Signaling Pathway of Polarity Change
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Using thin-layer chromatography to investigate the reaction | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Lactose in Dairy Products Using TLC-MS [sigmaaldrich.com]
Application Notes and Protocols: Anomeric Deacetylation of Per-acetylated Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective deacetylation of the anomeric position of per-acetylated carbohydrates. This critical reaction is a cornerstone in synthetic carbohydrate chemistry, enabling the formation of key intermediates for the synthesis of oligosaccharides, glycoconjugates, and various carbohydrate-based therapeutics. The protocols outlined below offer a range of methods, from environmentally benign catalysis to highly efficient organotin-mediated reactions.
Introduction
Per-acetylation is a common strategy to protect the hydroxyl groups of carbohydrates, rendering them soluble in organic solvents and facilitating a variety of chemical transformations. Selective deprotection of the anomeric acetyl group is often a necessary subsequent step to install a glycosyl donor group, such as a trichloroacetimidate (B1259523) or a halide, for use in glycosylation reactions.[1] The methods presented herein provide researchers with a toolkit of reliable procedures to achieve this selective transformation.
Data Summary: Comparison of Anomeric Deacetylation Methods
The following table summarizes quantitative data for various methods of anomeric deacetylation, allowing for an informed choice of protocol based on the specific carbohydrate substrate and desired reaction conditions.
| Reagent/Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Zinc Acetate (B1210297) Dihydrate | Per-acetylated Glucose | Methanol (B129727) | 50-55 | 2-6 | ~85-95 | [2][3] |
| Zinc Acetate Dihydrate | Per-acetylated Galactose | Methanol | 50-55 | 2-6 | ~85-95 | [3] |
| Zinc Acetate Dihydrate | Per-acetylated Mannose | Methanol | 50-55 | 2-6 | ~85-95 | [3] |
| Magnesium Oxide (MgO) | Per-acetylated Glucose | Methanol | RT-reflux | 4-5 | Good | [2] |
| Magnesium Oxide (MgO) | D-Lactose Octaacetate | Methanol | Reflux | 4-5 | Good | |
| (i-Pr)3Sn(OEt) | Pentaacetyl-α-D-glucopyranose | Methanol | Reflux | 4-5 | Good | [4][5][6] |
| Ammonium (B1175870) Acetate | Per-acetylated Carbohydrates | DMF or THF/Methanol | Not Specified | Not Specified | Good | [7] |
| Tri-n-butyltin methoxide | Per-acetylated Sugars | Inert Solvent (e.g., 1,2-dichloroethane) | Reflux | 1-3 | ~80 | [8] |
Experimental Protocols
Protocol 1: Anomeric Deacetylation using Zinc Acetate Dihydrate
This method utilizes the mild Lewis acidity of zinc acetate to catalyze the selective deacetylation at the anomeric center.[2][3]
Materials:
-
Per-acetylated carbohydrate
-
Zinc acetate dihydrate (Zn(OAc)2·2H2O)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane)
Procedure:
-
Dissolve the per-acetylated carbohydrate (1 equivalent) in methanol in a round-bottom flask.
-
Add zinc acetate dihydrate (catalytic amount, e.g., 0.1-0.2 equivalents).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the anomerically deacetylated product.
Protocol 2: Anomeric Deacetylation using Magnesium Oxide
This protocol employs the heterogeneous catalyst magnesium oxide for a clean and simple deacetylation process.[2]
Materials:
-
Per-acetylated carbohydrate
-
Magnesium oxide (MgO)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution or suspension of the fully acetylated sugar (1 mmol) in methanol (15 mL), add magnesium oxide (1 mmol).
-
Stir the mixture at 40 °C or reflux until TLC analysis indicates the consumption of the starting material. This typically takes 4-5 hours.[2]
-
After the reaction is complete, filter the mixture to remove the magnesium oxide.
-
Wash the solid residue with methanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the desired product.
Protocol 3: Anomeric Deacetylation using Triisopropyltin Ethoxide
This method is a highly selective and efficient procedure utilizing an organotin reagent.[4][5][6]
Materials:
-
Per-acetylated carbohydrate
-
Triisopropyltin ethoxide ((i-Pr)3Sn(OEt))
-
Methanol (MeOH)
-
Ammonium acetate solution (a drop)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating
-
TLC apparatus
-
Rotary evaporator
-
Ethyl acetate
Procedure:
-
Dissolve the per-acetylated carbohydrate (1 mmol) in methanol (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add triisopropyltin ethoxide (1 mmol) to the solution.[4]
-
Add a single drop of ammonium acetate solution to the reaction mixture.[4]
-
Reflux the reaction mixture for 4-5 hours, monitoring the progress by TLC.[4]
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Wash the solid residue with hexane (3 times) to remove tin byproducts.
-
Crystallize the product from ethyl acetate to obtain the pure anomerically deacetylated carbohydrate.[4]
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the anomeric deacetylation of per-acetylated carbohydrates.
Caption: General workflow for anomeric deacetylation.
Signaling Pathway Diagram
This diagram illustrates the chemical transformation occurring during anomeric deacetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ccsenet.org [ccsenet.org]
- 5. Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. A Facile Route for the Regioselective Deacetylation of Peracetylated Carbohydrates at Anomeric Position | Bentham Science [eurekaselect.com]
- 8. EP0226183A2 - Anomeric deacetylation - Google Patents [patents.google.com]
Application Notes and Protocols: Lactose Octaacetate as a Biodegradable Surfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose (B1674315) octaacetate, the fully acetylated derivative of lactose, is emerging as a versatile and biodegradable non-ionic surfactant with significant potential in the pharmaceutical, cosmetic, and food industries. Its biocompatibility, coupled with antimicrobial and permeability-enhancing properties, makes it an attractive alternative to conventional synthetic surfactants.[1][2] This document provides detailed application notes and experimental protocols for the utilization of lactose octaacetate as a biodegradable surfactant, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties and Surfactant Characteristics
This compound's amphiphilic nature, derived from the hydrophilic lactose core and the lipophilic acetyl groups, allows it to reduce surface and interfacial tension, forming micelles in aqueous solutions. While specific quantitative data for this compound is limited in the readily available literature, the properties of similar lactose fatty acid esters provide valuable insights into its expected performance.
Table 1: Surfactant Properties of Lactose-Based Esters (Comparative Data)
| Surfactant | Fatty Acid Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) | Hydrophilic-Lipophilic Balance (HLB) | Reference |
| Lactose Monooctanoate (LMO) | C8 | 0.76 - 0.96 | 29.73 | 14.5 | [1][3] |
| Lactose Monodecanoate (LMD) | C10 | 0.56 - 0.89 | 31.59 | 13.8 | [1][3] |
| Lactose Monolaurate (LML) | C12 | 0.31 - 0.72 | 33.06 | 13.1 | [1][3] |
| Lactose Monomyristate (LMM) | C14 | 0.56 | - | - | [3] |
Note: The CMC and γCMC values for this compound are expected to differ from these values due to the presence of multiple acetyl groups instead of a single fatty acid chain.
Applications
Drug Delivery and Formulation
This compound serves as a promising excipient in pharmaceutical formulations.[4][] Its surfactant properties can be leveraged to:
-
Enhance Drug Solubility: By encapsulating poorly water-soluble drugs within micelles, it can improve their bioavailability.
-
Act as a Permeability Enhancer: Studies on related lactose esters suggest they can reversibly modulate tight junctions in epithelial cells, potentially increasing the absorption of co-administered drugs.[6]
-
Stabilize Nanoparticle Formulations: Sugar esters are effective stabilizers for solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), preventing particle aggregation and controlling drug release.[7][8]
Antimicrobial and Antiviral Agent
This compound has demonstrated moderate antifungal activity and some antiviral properties, making it a candidate for topical formulations or as a functional excipient in antimicrobial drug products.[9]
Cosmetic and Personal Care Products
Due to its low irritation potential and biodegradable nature, this compound can be used in the formulation of "green" cosmetics, such as creams, lotions, and cleansers.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound (Microwave-Assisted)
This protocol is based on a "green" synthesis method that is efficient and minimizes the use of hazardous solvents.[9]
Materials:
-
D-(+)-Lactose monohydrate
-
Acetic anhydride (B1165640)
-
Anhydrous sodium acetate (B1210297)
-
Ethanol (95%)
-
Distilled water
-
Round-bottom flask
-
Microwave reactor
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate (catalyst).
-
Place the flask in a microwave reactor and irradiate at 700 W for 15-20 minutes.
-
Pour the hot reaction mixture into 200 cm³ of ice-cold distilled water while stirring vigorously.
-
Continue stirring until a white solid precipitates.
-
Filter the precipitate under vacuum and wash thoroughly with cold distilled water.
-
Recrystallize the crude product from 95% ethanol.
-
Dry the purified this compound in a vacuum oven at a constant weight.
Characterization:
-
Degree of Substitution (DS): Determined by titration to confirm the extent of acetylation.[9]
-
Structure Elucidation: Confirmed using Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Protocol 2: Determination of Critical Micelle Concentration (CMC) and Surface Tension
This protocol outlines the measurement of key surfactant properties.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (with Wilhelmy plate or Du Noüy ring method)
-
Precision balance
-
Glassware
Procedure:
-
Prepare a stock solution of this compound in deionized water (e.g., 10 mM).
-
Create a series of dilutions from the stock solution with decreasing concentrations.
-
Measure the surface tension of each dilution using a tensiometer at a constant temperature (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is the concentration at which the surface tension curve shows a sharp break. The surface tension value at this point is the γCMC.
Protocol 3: Evaluation of Biodegradability (OECD 301F: Manometric Respirometry Test)
This protocol provides a standardized method for assessing the ready biodegradability of this compound.[10][11][12][13]
Principle: The consumption of oxygen by a microbial inoculum in the presence of the test substance is measured over 28 days in a closed flask. The percentage of biodegradation is calculated by comparing the biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD).
Materials:
-
This compound
-
Mineral medium (as per OECD 301 guidelines)
-
Activated sludge from a domestic wastewater treatment plant (as inoculum)
-
Manometric respirometer
-
Reference substance (e.g., sodium benzoate)
-
Toxicity control (test substance + reference substance)
Procedure:
-
Prepare a solution of this compound in the mineral medium at a concentration that gives a ThOD of 50-100 mg/L.
-
Inoculate the medium with activated sludge.
-
Set up parallel flasks for the test substance, a blank (inoculum only), a reference substance, and a toxicity control.
-
Incubate the flasks in the dark at a constant temperature (22 ± 1°C) with continuous stirring for 28 days.
-
Monitor the oxygen consumption in each flask using the manometric respirometer.
-
Calculate the percentage of biodegradation based on the oxygen consumed relative to the ThOD. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test.
Protocol 4: Preparation of Drug-Loaded Nanoparticles
This protocol describes a general method for preparing drug-loaded nanoparticles using a sugar ester as a stabilizer.[8][14]
Materials:
-
This compound
-
Lipid (e.g., glyceryl monostearate for SLNs, or a mixture of solid and liquid lipids for NLCs)
-
Poorly water-soluble drug
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous phase (deionized water)
-
High-speed homogenizer or ultrasonicator
Procedure:
-
Dissolve the lipid and the drug in the organic solvent.
-
Dissolve the this compound in the aqueous phase.
-
Heat both phases to a temperature above the melting point of the lipid.
-
Add the organic phase to the aqueous phase while homogenizing at high speed to form a coarse emulsion.
-
Continue homogenization or sonicate the coarse emulsion to reduce the particle size to the nanometer range.
-
Evaporate the organic solvent under reduced pressure.
-
Allow the nanoemulsion to cool to room temperature to form the solid nanoparticles.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to assess the stability of the nanoparticle dispersion.
-
Encapsulation Efficiency (EE%): Determined by separating the free drug from the nanoparticles and quantifying the drug content in each fraction.
-
Drug Release Profile: Assessed using an in vitro release study (e.g., dialysis bag method).
Mandatory Visualizations
Safety and Biocompatibility
Sugar-based surfactants are generally considered to have low toxicity and irritation potential.[6] However, for any new formulation, it is crucial to perform biocompatibility testing.
Recommended Assays:
-
Cytotoxicity Assays: Using relevant cell lines (e.g., fibroblasts, keratinocytes) to determine the concentration at which the surfactant may be toxic.
-
Hemolysis Assay: To assess the potential for red blood cell lysis, which is important for intravenously administered formulations.
-
Skin Irritation Tests: Using in vitro 3D skin models to evaluate the potential for skin irritation in topical applications.
Conclusion
This compound presents a compelling profile as a biodegradable surfactant for a range of applications, particularly in the pharmaceutical and cosmetic fields. Its synthesis from a renewable resource, coupled with its functional properties, aligns with the growing demand for sustainable and biocompatible materials. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore and harness the potential of this promising excipient. Further research to establish specific quantitative surfactant data for this compound will be invaluable in optimizing its use in various formulations.
References
- 1. 6′-O-Lactose Ester Surfactants as an Innovative Opportunity in the Pharmaceutical Field: From Synthetic Methods to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Bioactivity of Lactose Lauryl Esters | National Agricultural Library [nal.usda.gov]
- 3. Emulsification Properties of Lactose Fatty Acid Esters [scirp.org]
- 4. This compound [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. US10166197B2 - Sugar ester nanoparticle stabilizers - Google Patents [patents.google.com]
- 8. Sucrose ester stabilized solid lipid nanoparticles and nanostructured lipid carriers. I. Effect of formulation variables on the physicochemical properties, drug release and stability of clotrimazole-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 11. OECD 301F - Biodegradation Test - O2 Consumption - Situ Biosciences [situbiosciences.com]
- 12. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 13. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Application Notes and Protocols: Antimicrobial and Antifungal Applications of Lactose Acetates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactose (B1674315), a disaccharide readily available from dairy sources, can be chemically modified to enhance its biological activities. Acetylation of lactose to form lactose acetates, particularly lactose octaacetate, has been shown to impart notable antifungal properties. These derivatives present an interesting avenue for the development of novel antifungal agents, potentially for applications in food preservation, agriculture, and pharmaceuticals. This document provides an overview of the antifungal applications of lactose acetates, quantitative data on their efficacy, and detailed protocols for their synthesis and evaluation.
Antifungal Activity of this compound
This compound has demonstrated slight to moderate antifungal activity against a range of filamentous fungi.[1][2] Notably, its antibacterial and anti-yeast activities are reported to be low or non-existent, suggesting a selective spectrum of activity.[1][3] The antifungal efficacy is influenced by the fungal species.
The following table summarizes the antifungal activity of this compound against various fungal species, as determined by the agar (B569324) well diffusion method. The data is extracted from "Microwave-Assisted Synthesis of Lactose Acetates with Antimicrobial, Cytotoxic, and Antifungal Properties".
| Fungal Species | Zone of Inhibition (mm) | Inhibitory Effect |
| Aspergillus niger ATCC 1015 | 10 | Slight |
| Penicillium sp. | 10 | Slight |
| Rhizopus sp. | 15** | Moderate |
| Fusarium moniliforme ATCC 38932 | 10 | Slight |
| Aspergillus flavus | - | Inactive |
| Slight inhibitory effect, **Moderate inhibitory effect, - No inhibitory effect |
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This protocol describes a "green" synthesis approach for this compound using microwave irradiation, adapted from Todorova et al. (2022).[1]
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297) (catalyst)
-
Distilled water
-
Ice
-
Round-bottom flask
-
Microwave reactor
-
Stirring apparatus
-
Vacuum filtration system
Procedure:
-
Combine 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride in a round-bottom flask.
-
Add 3.0 g (0.036 mol) of sodium acetate to the mixture as a catalyst.
-
Place the flask in a microwave reactor and apply microwave irradiation at 700 W for 15-20 minutes to achieve the highest yield.
-
After irradiation, carefully pour the hot reaction mixture into 200 cm³ of distilled water with ice cubes.
-
Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of this compound as a white solid.
-
Filter the precipitate under vacuum.
-
Wash the solid with distilled water to remove impurities.
-
Dry the resulting this compound. The expected yield is between 85-90%.[1]
Antifungal Susceptibility Testing: Agar Well Diffusion Method
This protocol outlines the procedure for evaluating the antifungal activity of lactose acetates.[1]
Materials:
-
This compound
-
Methanol (B129727) or DMSO (solvents)
-
Fungal cultures (Aspergillus niger, Penicillium sp., etc.)
-
Malt (B15192052) Extract Agar (MEA) plates
-
Sterile cork borer or well cutter
-
Micropipette
-
Incubator
-
Nystatin (positive control)
-
Methanol/DMSO (negative control)
Procedure:
-
Preparation of Fungal Plates:
-
Prepare Malt Extract Agar (MEA) consisting of 20 g malt extract, 20 g dextrose, 6 g peptone, and 15 g agar in 1 L of deionized water. Adjust the final pH to 5.5 and sterilize by autoclaving.
-
Inoculate the surface of the sterile MEA plates uniformly with the test fungal spores.
-
-
Preparation of Test Solutions:
-
Prepare a 10 mg/mL solution of this compound in either methanol or DMSO.[1]
-
Prepare a solution of Nystatin (e.g., 40 µg/mL) to serve as a positive control.
-
-
Agar Well Diffusion Assay:
-
Using a sterile cork borer, create wells of approximately 6 mm in diameter in the inoculated agar plates.
-
Carefully pipette 60 µL of the this compound solution into the designated wells.
-
In separate wells, add 60 µL of the positive control (Nystatin) and the negative control (methanol or DMSO).
-
Perform the assay in triplicate for each sample.
-
-
Incubation and Measurement:
-
Incubate the plates at an appropriate temperature for the fungal species (e.g., 25-28 °C) for 24 to 48 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.
-
Visualizations
Experimental Workflow for Antifungal Activity Assessment
References
Application Notes and Protocols: Lactose Octaacetate as a Bitter Taste Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lactose (B1674315) octaacetate as a bitter taste standard in sensory studies. Detailed protocols for its application in sensory evaluation are outlined to ensure reproducible and reliable results in academic and industrial research settings.
Introduction
Lactose octaacetate is a derivative of lactose, a disaccharide sugar. While lactose itself is mildly sweet, the acetylation of its hydroxyl groups results in a compound with a distinctly bitter taste. This property makes this compound a useful non-toxic, stable, and soluble bitter-tasting compound for sensory science research. It is frequently employed as a standard for evaluating the intensity of bitterness in various substances, for training sensory panels, and in studies investigating the mechanisms of bitter taste perception. Its consistent bitterness profile allows for the calibration of sensory panels and the standardized assessment of bitter-masking technologies in the food and pharmaceutical industries.
Properties of this compound
| Property | Value |
| Chemical Formula | C₂₈H₃₈O₁₉ |
| Molar Mass | 678.59 g/mol |
| Appearance | White crystalline powder |
| Taste Profile | Predominantly bitter |
| Solubility | Soluble in ethanol (B145695) and chloroform, slightly soluble in water |
Applications in Sensory Science
-
Bitter Taste Standard: Used as a reference to compare and quantify the bitterness of other compounds.
-
Sensory Panel Training: Employed to familiarize and calibrate sensory panelists to a specific level of bitterness.
-
Screening of Bitter Blockers: Utilized in assays to test the efficacy of compounds designed to mask or block bitter tastes.
-
Psychophysical Studies: Applied in research to understand the perception and processing of bitter taste signals.
Data Presentation
Table 1: Comparative Bitterness Thresholds of Common Bitter Compounds
| Compound | Detection Threshold (mM) | Recognition Threshold (mM) |
| Quinine (B1679958) HCl | 0.008 | 0.03 |
| Caffeine | 0.3 | 1.2 |
| Sucrose Octaacetate | 0.008 | 0.02 |
| This compound | Data not available in cited literature | Data not available in cited literature |
| Denatonium Benzoate | 0.00003 | 0.0001 |
Note: The threshold values can vary depending on the methodology and the sensory acuity of the panelists.
Table 2: Example Bitterness Intensity Ratings on a Labeled Magnitude Scale (LMS)
| Compound (Concentration) | Mean Intensity Rating (LMS) |
| Quinine HCl (0.1 mM) | 45 (Strong) |
| Caffeine (5 mM) | 30 (Moderate) |
| This compound (1 mM) | Data not available in cited literature |
| Denatonium Benzoate (0.001 mM) | 60 (Very Strong) |
The Labeled Magnitude Scale (LMS) is a semantic scale of perceptual intensity characterized by a quasi-logarithmic scaling. The labels correspond to: 0 (No sensation), 1.4 (Barely detectable), 6 (Weak), 17 (Moderate), 35 (Strong), 53 (Very strong), and 100 (Strongest imaginable).
Experimental Protocols
Protocol 1: Determination of Bitterness Detection Threshold of this compound
Objective: To determine the lowest concentration of this compound at which a bitter taste can be detected.
Materials:
-
This compound (reagent grade)
-
Deionized water
-
Glass vials with caps
-
Graduated cylinders and pipettes
-
Panelist scorecards
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in deionized water. Gentle heating may be required for complete dissolution. Allow the solution to cool to room temperature.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from 0.001 mM to 1.0 mM.
-
Panelist Selection and Training: Select a panel of 10-15 trained sensory assessors. Panelists should be trained to recognize and identify the five basic tastes (sweet, sour, salty, bitter, umami).
-
Testing Procedure (Ascending Forced-Choice Method):
-
Present each panelist with three randomly coded samples. Two samples contain deionized water, and one contains a specific concentration of the this compound solution.
-
Start with the lowest concentration and present the samples in an ascending order of concentration.
-
Instruct panelists to rinse their mouth with deionized water before tasting each set of samples.
-
Ask panelists to identify the "odd" sample (the one that tastes different from the other two).
-
The individual's detection threshold is the lowest concentration at which they can correctly identify the odd sample in two consecutive presentations.
-
-
Data Analysis: The group detection threshold is calculated as the geometric mean of the individual thresholds.
Protocol 2: Measurement of Suprathreshold Bitterness Intensity of this compound
Objective: To quantify the perceived bitterness intensity of this compound at concentrations above the detection threshold.
Materials:
-
This compound solutions at various concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM)
-
Reference bitter standards (e.g., quinine HCl solutions of known bitterness intensity)
-
Deionized water for rinsing
-
Panelist scorecards with a Labeled Magnitude Scale (LMS)
Procedure:
-
Panelist Training: Train a panel of 10-15 assessors on the use of the Labeled Magnitude Scale (LMS) for rating taste intensity. Use reference standards of varying bitterness to anchor the scale.
-
Sample Presentation:
-
Present the this compound solutions and reference standards in a randomized order to each panelist.
-
Provide deionized water for palate cleansing between samples. A waiting period of at least one minute between samples is recommended to avoid taste adaptation.
-
-
Evaluation:
-
Instruct panelists to take a sip of the sample, hold it in their mouth for 5-10 seconds, and then expectorate.
-
Ask panelists to rate the maximum perceived bitterness intensity on the LMS.
-
-
Data Analysis: Calculate the mean and standard deviation of the intensity ratings for each concentration of this compound. Compare these ratings to those of the reference bitter standards.
Visualizations
Caption: Bitter taste signaling pathway initiated by this compound.
Caption: Workflow for sensory evaluation of this compound.
Troubleshooting & Optimization
Troubleshooting low yield in lactose octaacetate microwave synthesis.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the microwave-assisted synthesis of lactose (B1674315) octaacetate. The following question-and-answer format directly addresses common issues encountered during this experimental procedure.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for the microwave synthesis of lactose octaacetate?
A1: Under optimized conditions, yields for the microwave-assisted synthesis of this compound are generally high. Reported yields are often in the range of 74% to 91%.[1][2][3] For example, one study reported a yield of 91% when the reaction was conducted at 700W for 15-20 minutes.[1]
Q2: My yield is significantly lower than expected. What are the most common causes?
A2: Low yields can stem from several factors. The most common issues include:
-
Suboptimal Reaction Time: Both insufficient and excessive microwave exposure can drastically reduce yields.
-
Incorrect Reagent Stoichiometry: The molar ratios of lactose, acetic anhydride (B1165640), and the catalyst are critical.
-
Reagent Quality: The purity and handling of reagents, particularly the hygroscopic nature of acetic anhydride and the catalyst, can impact the reaction's efficiency.
-
Inadequate Temperature Control: While microwave power is set, the resulting temperature in the reaction mixture can vary, potentially leading to side reactions or degradation.
-
Inefficient Purification: Significant product loss can occur during the workup and recrystallization steps.
Q3: How does microwave irradiation time affect the yield?
A3: Microwave irradiation time is a critical parameter that requires careful optimization. Insufficient time will lead to incomplete acetylation, resulting in a mixture of partially acetylated products and unreacted lactose. Conversely, prolonged irradiation can lead to the degradation of the product, which also decreases the yield. One study demonstrated that increasing the reaction time from 10 to 15 minutes increased the yield from 78% to 91%, but extending it to 30 minutes caused the yield to drop dramatically to 39%.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low yields.
Problem 1: Low Yield with Incomplete Acetylation
Symptoms:
-
The final product is difficult to purify.
-
NMR or other spectroscopic analysis indicates the presence of multiple acetylated species or unreacted lactose.
-
The melting point of the product is broad or lower than the literature value.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Microwave Power or Time | Ensure the microwave is set to the recommended power (e.g., 700W).[1][2] If power is correct, incrementally increase the reaction time. Start with the lower end of the recommended range (e.g., 10 minutes) and increase in small increments (e.g., 2-3 minutes), monitoring the reaction progress by TLC if possible.[1] |
| Inadequate Catalyst Amount | The catalyst (typically anhydrous sodium acetate) is crucial.[1][2] Ensure the correct molar ratio of catalyst to lactose is used. If you suspect the catalyst has absorbed moisture, use freshly opened or properly dried catalyst. |
| Poor Reagent Mixing | Ensure the reaction mixture is homogeneous before starting the microwave irradiation. Inconsistent heating can occur in a poorly mixed sample, leading to localized areas of incomplete reaction. |
Problem 2: Low Yield with Evidence of Product Degradation
Symptoms:
-
The reaction mixture turns dark brown or black.
-
A significant amount of insoluble, char-like material is produced.
-
The isolated product is discolored and difficult to purify.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excessive Microwave Irradiation Time | As demonstrated in literature, extending the irradiation time beyond the optimum can cause a sharp drop in yield due to degradation.[1] Reduce the reaction time. For instance, if a 20-minute irradiation gives a low yield with signs of degradation, try 15 minutes.[1] |
| Microwave Power Too High | If your microwave model's power settings are not accurately calibrated, the actual power might be higher than intended, leading to overheating and decomposition. Try reducing the power setting and proportionally increasing the reaction time to achieve the desired outcome. |
| "Hot Spots" in the Microwave | Uneven heating within the microwave cavity can create localized "hot spots" that lead to degradation. Ensure the reaction vessel is placed in the center of the microwave turntable to promote more even heating. |
Problem 3: Significant Product Loss During Workup and Purification
Symptoms:
-
A good amount of precipitate is observed initially after quenching the reaction with ice water.
-
The final isolated yield after filtration and recrystallization is very low.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Precipitation | After pouring the reaction mixture into ice water, ensure it is stirred thoroughly and allowed to stand for a sufficient amount of time (e.g., 12 hours at 4°C) to allow for complete precipitation of the this compound.[1][2] |
| Product Loss During Washing | This compound has some solubility in ethanol (B145695). When washing the crude product, use minimal amounts of cold 95% ethanol to remove impurities without dissolving a significant amount of the product.[1][2] |
| Issues with Recrystallization | Use a minimal amount of hot solvent (e.g., 95% ethanol) to dissolve the crude product for recrystallization. Using too much solvent will result in a low recovery of the purified product upon cooling. Ensure the solution is allowed to cool slowly to form pure crystals. |
Experimental Protocols
Key Experiment: Microwave-Assisted Synthesis of this compound
This protocol is adapted from published literature.[1][2]
Materials:
-
D-(+)-lactose monohydrate (10.0 g, 0.029 mol)
-
Acetic anhydride (30 cm³, 0.27 mol)
-
Anhydrous sodium acetate (B1210297) (3.0 g, 0.036 mol)
-
Distilled water
-
Ice
-
95% Ethanol
Procedure:
-
In a round-bottom flask suitable for microwave synthesis, combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.
-
Mix the components thoroughly to ensure a homogeneous suspension.
-
Place the flask in a microwave reactor and irradiate at 700W. The optimal time is typically between 10 and 20 minutes.[1] A time of 15 minutes is a good starting point.
-
After irradiation, carefully pour the hot reaction mixture into a beaker containing approximately 200 cm³ of an ice-water slurry.
-
Stir the mixture vigorously to facilitate the precipitation of the product.
-
Allow the beaker to stand at 4°C for at least 12 hours to ensure complete precipitation.[1][2]
-
Collect the white solid product by vacuum filtration and wash it with cold distilled water.
-
Purify the crude product by recrystallization from a minimal amount of hot 95% ethanol.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to a constant weight.
Data Summary
Effect of Microwave Irradiation Time on Yield
The following table summarizes the findings from a study on the effect of reaction time on the yield of this compound at a constant microwave power of 700W.[1]
| Reaction Time (minutes) | Yield (%) |
| 10 | 78 |
| 15 | 91 |
| 20 | 91 |
| 30 | 39 |
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the microwave synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Relationship between Reaction Parameters and Yield
This diagram illustrates the key experimental parameters and their influence on the final product yield.
Caption: Factors influencing reaction outcome.
References
Technical Support Center: Optimizing Lactole Acetylation Reactions
Welcome to the technical support center for lactose (B1674315) acetylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for lactose acetylation?
A1: The most common methods for acetylating lactose involve the use of acetic anhydride (B1165640) as the acetylating agent. This can be done under various conditions, including:
-
Conventional Heating: Using acetic anhydride with a catalyst like anhydrous sodium acetate (B1210297). The reaction can be performed with or without a solvent at temperatures ranging from room temperature to boiling.[1]
-
Microwave-Assisted Synthesis: A "green" chemistry approach that significantly reduces reaction time. This method also typically uses acetic anhydride and a catalyst like sodium acetate.[1][2]
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Using Acyl Chlorides: Acetyl chloride in the presence of a base like pyridine (B92270) can also be used for acetylation.[3]
Q2: What is the typical yield I can expect for lactose octaacetate synthesis?
A2: Yields can vary significantly depending on the method and reaction conditions.
-
Microwave-assisted synthesis has been reported to achieve high yields of 85-90% in as little as 15-20 minutes.[1] One study reported a yield of 74% with a 10-minute reaction time under microwave irradiation.[2]
-
Conventional methods can also provide good yields, though reaction times are generally longer.
Q3: Why am I getting a mixture of α and β anomers?
A3: The acetylation of lactose often results in a mixture of α and β anomers of this compound. The ratio of these anomers can be influenced by the reaction conditions. For example, acetylation with acetic anhydride and sodium acetate can produce a mixture of anomers.[4][5] It is important to note that the β-anomer is often the desired product in many applications.[5]
Q4: How can I purify the synthesized this compound?
A4: Purification is typically achieved through recrystallization. A common procedure involves:
-
Pouring the reaction mixture into ice-cold water to precipitate the crude product.[1]
-
Washing the precipitate with water and then neutralizing it, for example, with sodium bicarbonate.[4][5]
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Recrystallizing the crude product from a suitable solvent or solvent mixture. A common and effective solvent system is a mixture of methanol (B129727) and dichloromethane (B109758).[4] Recrystallization can also be performed with 95% ethanol (B145695) followed by distilled water.[1]
Q5: What analytical techniques are used to characterize this compound?
A5: Several analytical techniques are used to confirm the structure and purity of this compound:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and check the purity of the product.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and determine the anomeric ratio (α vs. β).[1][2][4][5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule, confirming the addition of acetyl groups.[1][2]
-
UV-Vis Spectroscopy: To determine the absorption properties of the compound.[1]
-
Melting Point Analysis: To check the purity of the final product.[1]
Troubleshooting Guide
Problem 1: Low Yield of Acetylated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress using TLC.[4] - Increase the reaction temperature. For conventional heating, consider gentle heating.[1] For microwave-assisted synthesis, optimize the irradiation time and power.[1] - Ensure the catalyst (e.g., sodium acetate) is anhydrous and used in the correct proportion.[1][2] |
| Loss of Product During Work-up | - Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient volume of ice-cold water and allowing adequate time for precipitation (e.g., leaving it at 4°C for 12 hours).[1] - During extraction, ensure proper phase separation and minimize the loss of the organic layer. |
| Sub-optimal Reagent Stoichiometry | - Verify the molar ratios of lactose, acetic anhydride, and catalyst. An excess of acetic anhydride is typically used.[1][2] |
Problem 2: Difficulty in Product Purification/Crystallization
| Possible Cause | Suggested Solution |
| Presence of Impurities | - Ensure the crude product is thoroughly washed to remove unreacted starting materials and by-products before attempting crystallization.[4][5] |
| Incorrect Crystallization Solvent | - Experiment with different solvent systems for recrystallization. A mixture of methanol and dichloromethane (e.g., 10:1 ratio) has been shown to be effective.[4] Other options include 95% ethanol.[1] |
| Supersaturation Issues | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Allow the solution to cool slowly to promote the formation of larger, purer crystals. |
Problem 3: Unexpected Side Products Detected by TLC/NMR
| Possible Cause | Suggested Solution |
| Formation of an Anomeric Mixture | - This is a common occurrence. The ratio of α to β anomers can be determined by ¹H NMR.[4][5] - If a specific anomer is required, fractional crystallization may be necessary to separate the isomers.[4] |
| Degradation of Lactose | - Avoid excessively high temperatures or prolonged reaction times, which can lead to the degradation of the sugar.[6][7] |
| Partially Acetylated Products | - Ensure a sufficient excess of the acetylating agent (acetic anhydride) is used. - Increase the reaction time or temperature to drive the reaction to completion.[8] |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Lactose Acetylation
| Method | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Microwave-Assisted | Sodium Acetate | None | N/A (700 W) | 10-30 min | 85-90% | [1] |
| Microwave-Assisted | Sodium Acetate | None | N/A (700 W) | 10 min | 74% | [2] |
| Conventional (Ac₂O) | Sodium Acetate | None | Near boiling | ~45 min | ~40% (β-anomer) | [5] |
| Conventional (AcCl) | Pyridine | Pyridine | -78°C | N/A | 71.9% (α-anomer) | [3] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a method described for the "green" synthesis of lactose acetates.[1][2]
Materials:
-
D-(+)-lactose monohydrate (10.0 g, 0.029 mol)
-
Acetic anhydride (30 cm³, 0.27 mol)
-
Anhydrous sodium acetate (3.0 g, 0.036 mol)
-
Round-bottom flask
-
Microwave reactor (700 W)
-
Distilled water
-
Ice
-
Magnetic stirrer
-
Recrystallization solvent (e.g., 95% ethanol)
-
Vacuum oven
Procedure:
-
In a round-bottom flask, combine 10.0 g of D-(+)-lactose monohydrate, 30 cm³ of acetic anhydride, and 3.0 g of anhydrous sodium acetate.
-
Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes. The optimal time may vary; a 15-20 minute duration has been shown to give the highest yield.[1]
-
After irradiation, carefully pour the hot reaction mixture into 200 cm³ of distilled water containing ice cubes.
-
Stir the mixture vigorously. A white solid, the crude this compound, should precipitate.
-
Allow the mixture to stand at 4°C for 12 hours to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Purify the crude product by recrystallization from 95% ethanol.
-
Dry the purified this compound in a vacuum oven to a constant weight.
Protocol 2: Conventional Synthesis and Purification of β-Lactose Octaacetate
This protocol is a recommended procedure for a larger scale synthesis and focuses on isolating the β-anomer.[5]
Materials:
-
α-Lactose monohydrate (100 g)
-
Acetic anhydride (900 mL)
-
Anhydrous sodium acetate (25 g)
-
2-L round-bottom flask
-
Mechanical or magnetic stirrer
-
Water-ice mixture (2700 mL in a 4-L beaker)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Methanol (MeOH)
Procedure:
-
In a 2-L round-bottom flask, heat a mixture of 900 mL of acetic anhydride and 25 g of anhydrous sodium acetate to near boiling.
-
Gradually add 100 g of α-lactose monohydrate in small portions while maintaining the temperature.
-
Continue heating and stirring for approximately 45 minutes after all the lactose has been added. Monitor the reaction by TLC (e.g., using a 10:1 mixture of CH₂Cl₂:acetone) until a single spot is observed.
-
Pour the reaction mixture into a 4-L beaker containing 2700 mL of an ice-water mixture and stir gently overnight.
-
Extract the product with dichloromethane.
-
Wash the organic phase with aqueous sodium bicarbonate solution, then with water.
-
Dry the organic phase (e.g., over anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
For purification and isolation of the β-anomer, dissolve the crude product in a minimal amount of hot dichloromethane and add methanol to induce crystallization. A common ratio is 10:1 MeOH:CH₂Cl₂.
-
Allow the solution to cool and crystallize. Collect the crystals by filtration. This should yield the β-lactose octaacetate.
Visualizations
Caption: General experimental workflow for lactose acetylation.
Caption: Troubleshooting logic for lactose acetylation.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Temperature effect on lactose crystallization, maillard reactions, and lipid oxidation in whole milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the process of acetylation and carboxymethylation for a polysaccharide from Gastrodia elata and antioxidant and immunomodulatory activities test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crude Lactose Octaacetate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude lactose (B1674315) octaacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude lactose octaacetate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete precipitation of the crude product. - Loss of product during recrystallization due to high solubility in the chosen solvent. - Inefficient removal from the mother liquor. | - When quenching the reaction, using a larger volume of water can increase the yield of the crude product.[1] - Optimize the recrystallization solvent system. A mixture like dichloromethane-methanol can be effective.[2] - Attempt to recover more product from the mother liquor through a second crystallization.[2] |
| Presence of α-Anomer Impurity in Final Product (Confirmed by 1H NMR) | - The initial crude product has a high ratio of α- to β-anomer. - Inefficient fractional crystallization. | - The number of recrystallizations needed depends on the initial ratio of anomers in the crude product.[2] - Perform multiple recrystallizations. One study showed that after two crystallizations, the product was practically pure β-lactose octaacetate.[1][2] - For highly persistent α-anomer impurity, column chromatography may be necessary for separation.[1] |
| Product is an Oil or Fails to Crystallize | - Presence of significant impurities that inhibit crystallization. - Incorrect solvent or solvent ratio for recrystallization. - Supersaturation was not achieved. | - Wash the crude product thoroughly to remove residual reagents. - Experiment with different recrystallization solvents. Effective combinations include ethanol-water and dichloromethane-methanol.[2][3][4] - Ensure the crude product is fully dissolved in the minimum amount of hot solvent, then allow it to cool slowly. Seeding with a pure crystal can induce crystallization. |
| Discolored (Yellow or Brown) Final Product | - Residual acidic impurities from the acetylation reaction. - Degradation of the product due to excessive heat during solvent removal. | - Ensure the crude product is thoroughly washed with a sodium bicarbonate solution to neutralize and remove any remaining acid.[2] - Use a rotary evaporator for solvent removal under reduced pressure to avoid high temperatures. |
| Broad Melting Point Range | - Presence of impurities, including the α-anomer or residual solvents. - It's important to note that β-lactose octaacetate can be polymorphous, which may also contribute to variations in melting point.[1][2] | - Further purify the product through additional recrystallizations. - Dry the purified product thoroughly under a vacuum to remove any trapped solvent. - Rely on 1H NMR spectroscopy for a more definitive assessment of purity, as melting point alone may not be a reliable indicator.[1][2][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurity is the α-anomer of this compound. The desired product is typically the β-anomer. Other potential impurities include incompletely acetylated lactose derivatives (e.g., heptaacetates) and residual reagents from the synthesis, such as acetic anhydride (B1165640) and sodium acetate.[1][2]
Q2: Which analytical method is best for determining the purity of my this compound?
A2: 1H NMR spectroscopy is considered the most reliable method for determining the anomeric purity of β-lactose octaacetate.[1][2][5] While melting point is often reported, it is not considered a reliable criterion of purity on its own.[1][2][5] Thin-layer chromatography (TLC) is also a useful technique for monitoring the progress of the reaction and purification.[1]
Q3: What is the recommended solvent system for recrystallization?
A3: Several solvent systems can be used for the recrystallization of this compound. A mixture of dichloromethane (B109758) and methanol (B129727) (e.g., in a 1:10 ratio of product to solvent with subsequent addition of methanol) has been shown to be advantageous.[2] Another commonly used solvent is 95% ethanol (B145695), sometimes followed by recrystallization from distilled water.[3][4]
Q4: How can I improve the yield of the desired β-anomer in the initial synthesis?
A4: Attempts to significantly increase the proportion of the β-anomer during various acetylation protocols have not been highly successful.[1][2][5] The focus should be on an efficient purification strategy to isolate the β-anomer from the crude mixture.
Q5: My crude product is a dark brown mixture. Is this normal?
A5: Yes, the reaction mixture from the acetylation of lactose can be a dark brown color.[2] After precipitation in water and subsequent washing, the crude product should be a solid. Further purification through recrystallization will yield a white, crystalline final product.
Experimental Protocols
Recrystallization of Crude this compound
This protocol is a general guideline based on common laboratory practices.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable solvent or solvent mixture (e.g., hot 95% ethanol or a small amount of dichloromethane).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
For a single solvent system (e.g., 95% ethanol): Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
For a two-solvent system (e.g., dichloromethane-methanol): After dissolving the crude product in a minimal amount of the solvent in which it is more soluble (e.g., dichloromethane), slowly add the second solvent in which it is less soluble (e.g., methanol) until the solution becomes slightly turbid. Warm the solution gently until it becomes clear again, and then allow it to cool slowly.
-
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Monitoring Purification by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude material and the purified material in a suitable solvent (e.g., ethyl acetate).
-
TLC Plate: Spot the samples on a silica (B1680970) gel TLC plate.
-
Eluent: Use an appropriate mobile phase, such as a mixture of ethyl acetate, methanol, and water (e.g., 17:2:1 v/v/v).[3]
-
Visualization: After running the chromatogram, visualize the spots by spraying with a 10% H2SO4 solution in methanol and heating.[3] The purified sample should ideally show a single spot.
Purification Workflow
Caption: Workflow for the purification of crude this compound.
References
Technical Support Center: Separation of Lactose Octaacetate Anomers
Welcome to the technical support center for the separation and analysis of α- and β-lactose octaacetate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with these anomers.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of α- and β-lactose octaacetate anomers so challenging?
The primary challenge lies in the close structural similarity between the α and β anomers. They are diastereomers that differ only in the stereochemistry at the anomeric carbon (C-1) of the glucose unit. This subtle difference results in very similar physical properties, such as solubility in common organic solvents and mobility on standard chromatographic media, making their separation difficult. Crystallization of the pure β-form from mixtures can be particularly challenging[1][2].
Q2: Which anomer is typically favored during the acetylation of lactose (B1674315)?
Acetylation of α-lactose monohydrate using acetic anhydride (B1165640) and sodium acetate (B1210297) typically yields a mixture of anomers where the β-anomer is the major product[2]. Ratios can vary depending on the specific protocol, but achieving a high proportion of the β-anomer in the crude product is common[1][2].
Q3: How can I reliably determine the anomeric purity of my sample?
While melting point and specific optical rotation are often used as indicators of purity, they can be misleading for lactose octaacetate anomers[1][2][3]. ¹H NMR spectroscopy is the most reliable and definitive method for determining the anomeric ratio. [1][2] The anomeric protons of the α and β forms have distinct chemical shifts that allow for accurate quantification.
Q4: What are the characteristic ¹H NMR signals for each anomer?
In CDCl₃, the anomeric proton (H-1) of the glucose unit is the key diagnostic signal:
-
α-anomer: Appears as a doublet around δ 6.25 ppm with a coupling constant (J₁,₂) of approximately 3.6 Hz [1].
-
β-anomer: Appears as a doublet further upfield, around δ 5.70 ppm (Note: specific value can vary slightly between sources, but it is consistently upfield of the alpha anomer) with a larger coupling constant.
The integration of these two peaks allows for the direct calculation of the α:β ratio.
Physical and Spectroscopic Properties
The following table summarizes key quantitative data for the α and β anomers of this compound. Note that values can vary slightly based on experimental conditions and sample purity.
| Property | α-Lactose Octaacetate | β-Lactose Octaacetate | Reference(s) |
| Melting Point (°C) | ~75 | 94.0 - 97.5 | [1][4] |
| Specific Rotation [α]D (c=10, CHCl₃) | +53.3° (approx.) | -4.07° to -4.14° | [1][4] |
| ¹H NMR Anomeric Proton (H-1, CDCl₃) | δ ~6.25 ppm (d, J=3.6 Hz) | δ ~5.70 ppm (d) | [1] |
Troubleshooting Guides
Guide 1: Fractional Crystallization
Fractional crystallization is the most common method for isolating the β-anomer, leveraging its lower solubility in specific solvent systems compared to the α-anomer.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield of crystalline product. | 1. Solvent system is not optimal: The compound may be too soluble. 2. Insufficient concentration: The solution is not saturated enough for crystallization to occur. 3. Cooling too rapidly: Prevents proper crystal lattice formation. | 1. Use a solvent/anti-solvent system. A methylene (B1212753) chloride (CH₂Cl₂) and methanol (B129727) (MeOH) mixture is highly effective[4]. 2. Concentrate the solution before adding the anti-solvent or cooling. 3. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C). |
| Product is an amorphous solid or oil, not crystalline. | 1. Presence of impurities: Impurities can inhibit crystal growth. 2. Cooling too quickly. 3. Solvent choice: Some solvents may favor oiling out over crystallization. | 1. Ensure the starting material is of reasonable purity. If necessary, pass the crude mixture through a short silica (B1680970) plug first. 2. Reduce the cooling rate. Use a Dewar flask for slow cooling. 3. Introduce seed crystals to encourage nucleation. Scratch the inside of the flask with a glass rod at the solvent line. |
| ¹H NMR shows the product is still a mixture of anomers. | 1. Inefficient fractional crystallization: The α-anomer has co-precipitated. 2. Equilibration in solution: Although less likely with the acetylated form, solvent conditions could potentially favor some equilibration. | 1. Perform recrystallization. Dissolve the product in a minimum amount of a good solvent (e.g., CH₂Cl₂) and add a poor solvent (anti-solvent, e.g., MeOH) dropwise until turbidity persists, then warm to re-dissolve and cool slowly[4]. One recrystallization can significantly improve purity to an α:β ratio of ~1:275[4]. |
Guide 2: Chromatographic Separation
While less common than crystallization for large-scale purification, chromatography is invaluable for analytical assessment and small-scale separation.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution of anomers on TLC or column. | 1. Inappropriate mobile phase polarity: The solvent system is either too polar (high Rf, no separation) or not polar enough (low Rf, streaking). 2. Column overloading. | 1. Optimize the solvent system. A mixture of toluene:acetone (3:1) has been shown to resolve the anomers on TLC[1]. Start with this system for column chromatography and adjust the polarity by varying the ratio as needed. 2. Use a smaller amount of sample relative to the stationary phase. |
| Anomers co-elute during HPLC analysis. | 1. Incorrect column choice: A standard C18 column may not provide sufficient selectivity. 2. Mobile phase is not optimized. | 1. Consider a column designed for carbohydrate analysis, such as an amino-propyl (NH₂) bonded phase or a chiral column (e.g., Chiralpak)[5][6]. 2. For HILIC (Hydrophilic Interaction Liquid Chromatography) on an NH₂ column, use a mobile phase of acetonitrile (B52724) and water (e.g., 75:25 v/v)[7]. Adjust the ratio to optimize resolution. |
| Broad or tailing peaks in HPLC. | 1. Column degradation: Loss of stationary phase or contamination. 2. Secondary interactions: The analyte may be interacting with active sites (e.g., silanols) on the silica support. 3. Sample overload. | 1. Flush the column with appropriate cleaning solvents or replace it if it's old. 2. Add a small amount of a modifier like triethylamine (B128534) (TEA) to the mobile phase to mask active sites. Ensure the mobile phase pH is within the column's stable range[8]. 3. Inject a smaller volume or a more dilute sample. |
Experimental Protocols
Protocol 1: Purification of β-Lactose Octaacetate by Fractional Crystallization
This protocol is adapted from a successful method for isolating high-purity β-lactose octaacetate from a crude anomeric mixture[1][4].
-
Dissolution: Dissolve the crude this compound mixture (e.g., 14.6 g) in a minimum amount of methylene chloride (CH₂Cl₂), approximately 12 mL.
-
Precipitation: To the stirred solution, slowly add 10 volumes of methanol (MeOH), which acts as an anti-solvent. For 12 mL of CH₂Cl₂, this would be 120 mL of MeOH.
-
Crystallization: A white precipitate should form. Allow the suspension to stand, preferably at a reduced temperature (e.g., 4°C), for several hours to maximize precipitation.
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the solid with a small amount of cold methanol to remove residual soluble impurities (predominantly the α-anomer).
-
Drying: Dry the solid under vacuum to remove residual solvents.
-
Purity Check: Analyze the product by ¹H NMR to determine the anomeric ratio. A single crystallization can dramatically reduce the amount of the α-anomer[4].
-
Recrystallization (Optional): If the desired purity is not achieved, repeat the process. Dissolving the crystals in a minimal volume of hot CH₂Cl₂ and adding MeOH followed by slow cooling can yield material that is pure for all practical purposes (e.g., α:β ratio of ~1:275)[4].
Protocol 2: Separation by Silica Gel Column Chromatography
This protocol provides a starting point for preparative separation based on reported TLC conditions[1].
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane (B92381) or toluene). Pack a glass column of appropriate size with the slurry to create a uniform stationary phase bed.
-
Equilibration: Equilibrate the packed column by running the starting mobile phase through it for at least 2-3 column volumes. A recommended starting mobile phase is Toluene:Acetone (3:1 v/v) .
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., methylene chloride). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin elution with the Toluene:Acetone (3:1) mobile phase. The α-anomer is generally less polar and is expected to have a higher Rf value (elute faster) than the β-anomer.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC with the same solvent system.
-
Analysis: Combine the fractions containing the pure desired anomer (as determined by TLC) and remove the solvent under reduced pressure. Confirm the purity and identity of the isolated anomer using ¹H NMR spectroscopy.
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Improving the purity of β-lactose octaacetate post-crystallization.
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the post-crystallization purification of β-lactose octaacetate. Our aim is to assist researchers, scientists, and drug development professionals in achieving high-purity β-lactose octaacetate for their experimental needs.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of β-lactose octaacetate.
Question: My recrystallization of β-lactose octaacetate resulted in an oil instead of crystals. What should I do?
Answer: "Oiling out" is a common problem when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Here are several troubleshooting steps:
-
Lower the Crystallization Temperature: Induce crystallization at a lower temperature. After dissolving the crude product in a minimal amount of hot solvent, allow it to cool slowly. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding the solution with a small, pure crystal of β-lactose octaacetate can also initiate crystallization.
-
Adjust the Solvent System: The choice of solvent is critical. If you are using a single solvent, try a solvent/anti-solvent system. For instance, dissolve the compound in a good solvent like dichloromethane (B109758) (CH2Cl2) and then slowly add a poor solvent like methanol (B129727) (MeOH) or n-hexane until the solution becomes slightly cloudy.[1] Heating the mixture until it is clear and then allowing it to cool slowly can promote crystal growth.
-
Reduce the Concentration: Your solution may be too concentrated. Add a small amount of the hot solvent to the oily mixture and reheat until the oil dissolves completely. Then, allow the solution to cool slowly.
Question: After recrystallization, my β-lactose octaacetate is still contaminated with the α-anomer. How can I improve its purity?
Answer: The α-anomer is a common impurity that can co-crystallize with the β-form.[2] Achieving high anomeric purity often requires careful recrystallization.
-
Multiple Recrystallizations: A single crystallization may not be sufficient to remove all of the α-anomer. One study showed that after two crystallizations from a dichloromethane-methanol (CH2Cl2-MeOH) mixture, β-lactose octaacetate was obtained with only ~0.3% of the α-anomer.[2][3]
-
Optimize the Quench Step: The initial ratio of α:β anomers in the crude product can be influenced by the workup procedure of the acetylation reaction. Using a larger volume of water to quench the reaction can lead to a higher yield of the crude product, which may require more crystallization steps.[2] Conversely, using a smaller volume of water may result in a lower crude yield but with a more favorable anomer ratio, leading to purer material after a single crystallization.[3]
-
Purity Assessment: It is crucial to use a reliable method to assess the anomeric purity. While melting point and specific rotation ([α]D) are often used, they are not considered reliable criteria for the purity of β-lactose octaacetate.[2][3][4] 1H NMR spectroscopy is the recommended method for confidently determining the anomeric ratio.[2][3][4]
Question: The yield of my recrystallized β-lactose octaacetate is very low. How can I improve it?
Answer: Low recovery can be due to several factors, from using too much solvent to premature crystallization.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes the yield. Rapid cooling can lead to the formation of small, impure crystals and lower recovery.
-
Recover from Mother Liquor: Additional product can often be recovered from the mother liquor. Concentrate the mother liquor by evaporating some of the solvent and cool the resulting solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first and may require another recrystallization. One study reported obtaining more material from the mother liquor by crystallization from a CH2Cl2–MeOH mixture.[3]
Frequently Asked Questions (FAQs)
What are the recommended solvents for the recrystallization of β-lactose octaacetate?
Commonly used and effective solvent systems for the recrystallization of β-lactose octaacetate include 95% ethanol (B145695) and a mixture of dichloromethane and methanol (CH2Cl2-MeOH).[3][5][6]
How should I wash the purified β-lactose octaacetate crystals?
After filtration, the crystals should be washed with a small amount of cold recrystallization solvent or a solvent in which the product is sparingly soluble to remove any residual mother liquor and surface impurities. It is important to use a cold solvent to minimize the loss of the purified product.[5][6]
What is the best method for drying the final product?
The purified β-lactose octaacetate crystals should be dried thoroughly to remove any residual solvent. Drying in a vacuum oven at a moderate temperature is a common and effective method.[5][6]
How can I assess the purity of my β-lactose octaacetate?
The most reliable method for determining the anomeric purity of β-lactose octaacetate is 1H NMR spectroscopy.[2][3] Other analytical techniques such as thin-layer chromatography (TLC) can be used to monitor the progress of the purification.[2]
Quantitative Data Summary
| Parameter | Value/Solvent System | Purity Achieved (α:β ratio) | Reference |
| Recrystallization Solvent | Dichloromethane-Methanol (CH2Cl2-MeOH) | ~1:275 | [3] |
| Recrystallization Solvent | 95% (v/v) Ethanol | Not specified | [5][6] |
| Purity of Commercial Product | Not applicable | ~1:106 | [2] |
| Purity after one crystallization (large-scale prep) | Dichloromethane-Methanol (CH2Cl2-MeOH) | ~1:270 | [2] |
Experimental Protocols
Protocol: Recrystallization of β-Lactose Octaacetate using Dichloromethane-Methanol
-
Dissolution: In a fume hood, place the crude β-lactose octaacetate in an appropriately sized Erlenmeyer flask. Add a minimal amount of dichloromethane (CH2Cl2) to dissolve the solid at room temperature.
-
Addition of Anti-solvent: Slowly add methanol (MeOH) to the solution until it becomes slightly turbid.
-
Heating: Gently warm the flask on a hot plate until the solution becomes clear. Avoid boiling.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Purity Analysis: Determine the anomeric purity of the final product using 1H NMR spectroscopy.
Visualizations
Caption: Workflow for the post-crystallization purification of β-lactose octaacetate.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Acetylation of Lactose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the incomplete acetylation of lactose (B1674315).
Troubleshooting Guide
This guide addresses common issues encountered during the acetylation of lactose, offering potential causes and solutions to ensure a complete reaction.
Q1: My lactose acetylation reaction is incomplete, resulting in a low yield of the desired octaacetate. What are the potential causes and how can I improve the yield?
Potential Causes:
-
Suboptimal Reaction Time: The duration of the reaction may be insufficient for all hydroxyl groups on the lactose molecule to be acetylated.
-
Incorrect Temperature: The reaction temperature might be too low to drive the reaction to completion or too high, leading to degradation.
-
Inefficient Catalyst: The choice or amount of catalyst may not be optimal for the specific reaction conditions.
-
Improper Reagent Ratio: An insufficient amount of the acetylating agent (e.g., acetic anhydride) will result in incomplete acetylation.
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Presence of Water: Moisture in the reactants or solvent can consume the acetylating agent and hinder the reaction.
Solutions:
-
Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction time to as little as 15-20 minutes while achieving high yields.[1]
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Select an Appropriate Catalyst: Anhydrous sodium acetate (B1210297) is a commonly used catalyst.[1] Ensure it is anhydrous and used in the correct proportion.
-
Adjust Reagent Ratios: Use a molar excess of the acetylating agent, such as acetic anhydride (B1165640), to ensure the reaction goes to completion.
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Ensure Anhydrous Conditions: Use dry reagents and solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Q2: I am observing a mixture of partially acetylated lactose products. How can I improve the selectivity towards the fully acetylated product?
Potential Causes:
-
Non-uniform reaction conditions: Inconsistent heating or stirring can create localized areas with different reaction rates, leading to a mixture of products.
-
Steric Hindrance: Some hydroxyl groups on the lactose molecule are more sterically hindered and may react slower than others.
Solutions:
-
Ensure Homogeneous Reaction Conditions: Use vigorous and consistent stirring throughout the reaction. For heating, an oil bath or a microwave reactor can provide more uniform temperature distribution.
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Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can help overcome the energy barrier for acetylating the more hindered hydroxyl groups.[2]
Q3: How can I confirm that my lactose is fully acetylated?
Analytical Methods:
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Thin-Layer Chromatography (TLC): A fully acetylated product should ideally show a single spot with a different Rf value compared to the starting material and any partially acetylated intermediates.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful techniques to confirm the structure and purity of the final product. The disappearance of signals corresponding to hydroxyl protons and the appearance of acetyl proton signals at characteristic chemical shifts indicate successful acetylation.[1][3]
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Titration: The degree of substitution (DS), which indicates the average number of acetyl groups per lactose molecule, can be determined by a back-titration method.[1] A DS value close to 8 would confirm complete acetylation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of a strong carbonyl (C=O) stretching band around 1740-1750 cm-1 and the disappearance of the broad hydroxyl (-OH) stretching band around 3200-3500 cm-1 are indicative of successful acetylation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control for achieving complete lactose acetylation?
The key parameters to control are:
-
Reaction Temperature: Influences the rate of reaction.
-
Reaction Time: Must be sufficient for the reaction to go to completion.
-
Molar Ratio of Reactants: An excess of the acetylating agent is crucial.
-
Catalyst: The type and concentration of the catalyst can significantly affect the reaction efficiency.
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Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Some protocols proceed without a solvent.[1]
Q2: Can microwave irradiation be used to improve the efficiency of lactose acetylation?
Yes, microwave-assisted synthesis has been shown to be a "green" and efficient method for lactose acetylation, offering significantly reduced reaction times (e.g., 15-20 minutes) and high yields (up to 91%).[1]
Q3: How do I purify the lactose octaacetate product?
Purification can be achieved by pouring the reaction mixture into ice-cold water to precipitate the product. The solid can then be collected by filtration, washed, and recrystallized from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol, to obtain the pure this compound.[1][3]
Data Presentation
Table 1: Comparison of Lactose Acetylation Methods
| Method | Catalyst | Reaction Time | Temperature | Yield | Reference |
| Conventional | Anhydrous Sodium Acetate | Several hours | Boiling | Variable | [1] |
| Microwave-Assisted | Anhydrous Sodium Acetate | 15-20 min | 700 W | 91% | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Acetylation of Lactose
This protocol is adapted from a method described for the synthesis of this compound.[1]
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Reactant Mixture: In a round-bottom flask, mix D-(+)-lactose monohydrate with acetic anhydride and anhydrous sodium acetate (catalyst). A typical molar ratio might be approximately 1:9:1.2 (lactose:acetic anhydride:sodium acetate).
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Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 700 W for 15-20 minutes.
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Precipitation: After irradiation, carefully pour the hot reaction mixture into a beaker containing ice-cold distilled water.
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Stirring and Crystallization: Stir the mixture and then leave it at 4°C for 12 hours to allow for complete precipitation of the this compound.
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Isolation: Collect the white solid product by vacuum filtration.
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Washing and Drying: Wash the product with cold water and dry it to obtain the final product.
Protocol 2: Determining the Degree of Substitution (DS) by Titration
This protocol provides a method for quantifying the extent of acetylation.[1]
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Sample Preparation: Accurately weigh about 0.5 g of the acetylated lactose into a flask and dissolve it in 30 mL of 75% (v/v) ethanol with stirring.
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Saponification: Add 25 mL of 0.5 M potassium hydroxide (B78521) (KOH) to the flask and stir the mixture for 2 hours at room temperature to saponify the acetyl groups.
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Titration: Titrate the excess KOH with a standardized 0.5 M hydrochloric acid (HCl) solution using phenolphthalein (B1677637) as an indicator.
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Blank Titration: Perform a blank titration without the acetylated lactose sample.
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Calculation: Calculate the percentage of acetylation and the degree of substitution based on the amount of KOH consumed.
Visualizations
Caption: Workflow for Microwave-Assisted Lactose Acetylation.
Caption: Troubleshooting Logic for Incomplete Lactose Acetylation.
References
Optimizing Catalyst Selection for Lactose Octaacetate Synthesis: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of lactose (B1674315) octaacetate. The information is designed to assist in optimizing catalyst selection and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of lactose octaacetate, with a focus on catalyst-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inactive Catalyst: Anhydrous sodium acetate (B1210297) may have absorbed moisture. | Ensure the sodium acetate is completely anhydrous by drying it in an oven before use. |
| Insufficient Catalyst: The amount of catalyst may be too low for the reaction scale. | Refer to established protocols for the correct molar ratio of catalyst to lactose.[1] | |
| Incomplete Reaction: Reaction time or temperature may be insufficient. | For conventional heating, ensure the reaction is heated to the appropriate temperature (e.g., 100°C) for the specified time (e.g., 2 hours). For microwave-assisted synthesis, optimize irradiation time and power.[1][2] | |
| Product is a Sticky Syrup Instead of a Solid | Incomplete Acetylation: Not all hydroxyl groups on the lactose molecule have been acetylated. | Increase the reaction time or the amount of acetic anhydride (B1165640) and catalyst. |
| Presence of Impurities: Residual acetic acid, acetic anhydride, or byproducts may be present. | Ensure the product is thoroughly washed with cold water to remove water-soluble impurities. Recrystallization from a suitable solvent like 95% ethanol (B145695) can further purify the product.[1][2] | |
| Formation of Colored Byproducts | Reaction Temperature Too High: Excessive heat can lead to decomposition and the formation of colored impurities. | Carefully control the reaction temperature. If using conventional heating, use a controlled heating mantle or oil bath. |
| Impure Reagents: Starting materials, particularly the lactose or acetic anhydride, may contain impurities. | Use high-purity reagents. | |
| Difficulty in Product Purification | Emulsion Formation During Workup: Vigorous mixing during the addition of water to the reaction mixture can lead to stable emulsions. | Pour the reaction mixture slowly into ice-cold water with gentle stirring to precipitate the product as a solid.[1][2] |
| Co-precipitation of Catalyst: The catalyst may precipitate along with the product. | Ensure the catalyst is fully dissolved in the aqueous phase during workup. Multiple washes with cold water may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this compound synthesis?
A1: The most commonly used catalyst for the acetylation of lactose is anhydrous sodium acetate.[1][2] Iodine has also been reported as an effective catalyst for this reaction.[3]
Q2: What is the role of the catalyst in this reaction?
A2: In the acetylation of lactose with acetic anhydride, the catalyst, typically the acetate ion from sodium acetate, acts as a base to deprotonate the hydroxyl groups of lactose, making them more nucleophilic and facilitating their attack on the electrophilic carbonyl carbon of acetic anhydride.
Q3: Can I use a solvent for the reaction?
A3: The synthesis of this compound can be performed with or without a solvent.[1][4] Performing the reaction without a solvent is considered a "green" chemistry approach.[1] However, solvents like pyridine (B92270) or dimethylformamide have been used in some protocols, though they are often avoided due to toxicity.[2]
Q4: What is the expected yield for this compound synthesis?
A4: Yields can vary depending on the reaction conditions and catalyst used. Microwave-assisted synthesis using anhydrous sodium acetate has been reported to achieve yields of 74% to 85-90%.[1][2] Conventional heating methods have reported yields of approximately 85%.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material (lactose) and the appearance of the product (this compound).[1]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using Anhydrous Sodium Acetate
This protocol is adapted from a method utilizing microwave irradiation for a rapid and efficient synthesis.[1][2]
Materials:
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D-(+)-Lactose monohydrate
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Acetic anhydride
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Anhydrous sodium acetate
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Distilled water
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Ice
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95% Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride.
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Add 3.0 g of anhydrous sodium acetate to the mixture.
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Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.
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After irradiation, carefully pour the hot reaction mixture into 200 cm³ of ice-cold distilled water while stirring.
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Continue stirring and leave the mixture at 4°C for 12 hours to allow the this compound to precipitate.
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Filter the white solid product under vacuum and wash it thoroughly with distilled water.
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For further purification, recrystallize the product from 95% ethanol.
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Dry the purified this compound in a vacuum oven to a constant weight.
Protocol 2: Conventional Heating Synthesis using Anhydrous Sodium Acetate
This protocol follows a traditional heating method for the synthesis of this compound.
Materials:
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Anhydrous D-lactose
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Acetic acid
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Anhydrous sodium acetate
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Acetic anhydride
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Water
Procedure:
-
Stage 1: Heat a mixture of 0.1 mole of anhydrous D-lactose, 0.8 mole of acetic acid, and 0.36 g of sodium acetate at 100°C for 2 hours with stirring.
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Remove the excess acetic acid and water under vacuum.
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Stage 2: To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a molar ratio of 1:5:0.25 (partially acetylated lactose:acetic anhydride:sodium acetate).
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Heat the mixture under reflux with stirring for approximately 30 minutes.
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Distill off the excess acetic anhydride and acetic acid under vacuum.
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Pour the molten product into a high-shear mixer with water.
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Filter the resulting product suspension and dry it in an oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield or impure product in this compound synthesis.
References
Technical Support Center: Scaling Up Lactose Octaacetate Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of lactose (B1674315) octaacetate from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing lactose octaacetate?
A1: The most prevalent methods involve the acetylation of lactose using acetic anhydride (B1165640). A common catalyst is anhydrous sodium acetate.[1][2] Variations in heating methods, such as conventional heating or microwave irradiation, have been explored to optimize reaction times and yields.[1][2]
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters include temperature control, mixing efficiency, and reaction time. Exothermic reactions can occur, especially with certain catalysts, necessitating careful temperature management.[3] Inefficient mixing can lead to localized overheating and incomplete reactions. Reaction progress should be monitored to determine the optimal endpoint and avoid the formation of byproducts.
Q3: How does the scale-up from lab to pilot plant affect reaction conditions?
A3: Direct scaling of lab parameters is often not feasible. Heat and mass transfer limitations become more significant in larger reactors. The surface area-to-volume ratio decreases, affecting heating and cooling rates. Agitation needs to be carefully designed to ensure homogeneity in a larger vessel.
Q4: What are the typical byproducts in this compound synthesis?
A4: The primary byproducts are often incompletely acetylated lactose molecules (e.g., heptaacetates).[3] Additionally, both α and β anomers of this compound are typically formed, and the ratio can be influenced by reaction conditions.[3]
Q5: Which analytical techniques are recommended for in-process control and final product analysis?
A5: For in-process control, Thin Layer Chromatography (TLC) is a rapid and effective method to monitor the disappearance of starting material and the formation of the product.[1][3] For final product characterization and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for structural elucidation.[1][2] High-Performance Liquid Chromatography (HPLC) can be used for quantitative analysis of purity and anomeric ratio.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Loss of product during workup and purification. | - Monitor the reaction by TLC to ensure completion. - Optimize temperature; ensure it is maintained consistently throughout the reactor. - Ensure adequate agitation for the vessel size. - Carefully optimize precipitation and recrystallization steps to minimize losses. |
| Product is a sticky syrup instead of a solid | - Presence of significant amounts of partially acetylated byproducts. - Residual solvent or acetic acid. | - Ensure the reaction goes to completion. - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[1][2] - Ensure the product is thoroughly dried under vacuum. |
| Broad melting point range | - The product is a mixture of α and β anomers. - Presence of impurities. | - Note that the melting point may not be a sharp peak due to the presence of anomers; this is not always indicative of impurity.[3] - Use NMR or HPLC to determine the anomeric ratio and assess purity. - Further recrystallization may help to enrich one anomer and remove impurities. |
| Inconsistent batch-to-batch results | - Variation in raw material quality (e.g., moisture content in lactose or sodium acetate). - Poor process control (temperature, time, agitation). | - Use starting materials with consistent specifications and low moisture content. - Implement strict process controls with well-defined operating ranges for all critical parameters. |
| Difficulty with filtration during workup | - Very fine particles formed during precipitation. | - Adjust the rate of addition of the anti-solvent or the cooling rate during precipitation to encourage larger crystal growth. - Consider using a different filter aid or filtration technique suitable for the particle size. |
Experimental Protocols
Laboratory-Scale Synthesis (Microwave-Assisted)
This protocol is adapted from a common laboratory procedure.[1][2]
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Reaction Setup: In a round-bottom flask, combine 10.0 g of D-(+)-lactose monohydrate, 30 cm³ of acetic anhydride, and 3.0 g of anhydrous sodium acetate.[1][2]
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Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 700 W for 10-15 minutes.[1][2]
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Precipitation: Pour the hot reaction mixture into 200 cm³ of an ice-water mixture.
-
Stirring and Isolation: Stir the mixture vigorously until a white solid precipitates. Isolate the solid product by vacuum filtration and wash with cold distilled water.
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Purification: Recrystallize the crude product from 95% ethanol.
-
Drying: Dry the purified this compound in a vacuum oven to a constant weight.
Pilot-Scale Synthesis (Conventional Heating - Recommended Protocol)
This protocol is an extrapolation based on a large-scale lab synthesis.[3]
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Charging the Reactor: In a suitable glass-lined reactor equipped with a mechanical stirrer and temperature control, charge 90 L of acetic anhydride and 2.5 kg of anhydrous sodium acetate.
-
Heating: Heat the mixture to approximately 100°C.
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Addition of Lactose: Gradually add 10 kg of α-lactose monohydrate to the stirred, hot mixture. The addition rate should be controlled to manage the reaction exotherm and maintain the temperature.
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Reaction: Once the addition is complete, continue to stir the mixture at the set temperature for approximately 1-2 hours, or until TLC indicates the reaction is complete.
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Quenching: Carefully pour the reaction mixture into a separate vessel containing 270 L of an ice-water mixture. This step should be done with good agitation.
-
Isolation: Stir the resulting slurry overnight to allow for complete precipitation. Isolate the crude product by centrifugation or filtration.
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Washing: Wash the crude product with water until the washings are neutral to remove residual acetic acid.
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Purification: Recrystallize the crude product from an appropriate solvent such as ethanol.
-
Drying: Dry the final product in a vacuum dryer until a constant weight is achieved.
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Methods
| Parameter | Microwave-Assisted Method | Conventional Heating |
| Starting Material (Lactose) | 10.0 g | 100 g |
| Acetic Anhydride | 30 cm³ | 900 mL |
| Catalyst (Sodium Acetate) | 3.0 g | 25 g |
| Reaction Time | 10-15 minutes | ~45 minutes |
| Typical Yield | 85-90%[1] | ~70% (crude) |
| Heating Method | Microwave Irradiation (700 W) | Conventional Heating (e.g., heating mantle) |
Visualizations
Experimental Workflow: Lab to Pilot Scale
Caption: Workflow for scaling up this compound synthesis.
Logical Relationship: Troubleshooting Guide
References
Common side reactions in the acetylation of lactose.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of lactose (B1674315).
Frequently Asked Questions (FAQs)
Q1: What are the primary products of lactose acetylation?
The acetylation of lactose primarily yields peracetylated lactose, most commonly lactose octaacetate, where all eight hydroxyl groups are esterified. However, the reaction typically produces a mixture of two anomeric forms: alpha (α) and beta (β) this compound. The β-anomer is often the desired product in many synthetic applications.[1] The ratio of these anomers can be influenced by the reaction conditions.[1]
Q2: What is the most common side reaction or byproduct in lactose acetylation?
The most prevalent issue is not a side reaction in the traditional sense, but rather the formation of an anomeric mixture of α- and β-lactose octaacetate.[1] Additionally, incomplete acetylation can occur, resulting in partially acetylated lactose species, such as lactose heptaacetate with a free 3-OH group in the glucose residue.[1]
Q3: Why is my reaction mixture turning dark or yellow?
The formation of colored impurities can occur, particularly at elevated temperatures. This may be due to caramelization or Maillard-type reactions if impurities are present.[2] Using high-purity reagents and carefully controlling the reaction temperature can help minimize color formation.
Q4: How can I monitor the progress of my lactose acetylation reaction?
Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress.[1] By comparing the reaction mixture to the lactose starting material, you can observe the formation of the less polar product spots corresponding to the acetylated lactose. The disappearance of the starting material spot indicates the reaction is nearing completion.
Q5: What are the recommended methods for purifying acetylated lactose?
Fractional crystallization is a widely used technique for purifying this compound and for separating the β-anomer from the α-anomer.[1] Common solvent systems for crystallization include methanol (B129727)/dichloromethane (B109758) and ethanol/chloroform.[1]
Troubleshooting Guides
Issue 1: Low Yield of Acetylated Lactose
| Possible Cause | Suggestion | Supporting Evidence |
| Incomplete Reaction | Increase reaction time or temperature moderately. However, be cautious as higher temperatures can lead to colored byproducts. Microwave-assisted synthesis has been shown to reduce reaction times significantly.[3] | Microwave irradiation for 15-20 minutes has been reported to give yields up to 91%.[3] |
| Suboptimal Reagents | Use anhydrous reagents, as water can consume the acetic anhydride (B1165640). Ensure the catalyst (e.g., sodium acetate) is of high purity. | The use of anhydrous sodium acetate (B1210297) as a catalyst is frequently cited in successful protocols.[1][4] |
| Inefficient Work-up | During the aqueous work-up, ensure complete precipitation of the product by pouring the reaction mixture into a vigorously stirred ice-water mixture.[4] | Protocols often specify pouring the reaction mixture into a large volume of ice water to facilitate product precipitation.[4] |
Issue 2: High Proportion of the Undesired α-Anomer
| Possible Cause | Suggestion | Supporting Evidence |
| Reaction Conditions Favoring α-Anomer | The ratio of α to β anomers is influenced by the acetylation protocol. While achieving a high proportion of the β-anomer can be challenging, purification is key. | Various acetylation protocols have been shown to produce different α:β ratios, with purification being essential to isolate the pure β-anomer.[1] |
| Inefficient Purification | Optimize the crystallization process. A common procedure involves dissolving the crude product in a minimal amount of dichloromethane and then adding methanol to induce crystallization of the β-anomer.[1] | Recrystallization from a dichloromethane-methanol solvent system has been shown to significantly enrich the β-anomer, achieving ratios of α:β as low as ~1:275.[1] |
Issue 3: Presence of Colored Impurities in the Final Product
| Possible Cause | Suggestion | Supporting Evidence |
| High Reaction Temperature | Avoid excessive heating. If using conventional heating, maintain a gentle reflux. Consider using microwave-assisted synthesis which can provide rapid heating for a shorter duration, potentially reducing byproduct formation.[3] | Heat treatment of lactose can lead to degradation and the formation of colored compounds.[2] |
| Impure Starting Materials | Use high-purity α-lactose monohydrate. | The quality of starting materials can impact the formation of impurities. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction by TLC and stop it once the starting material is consumed to avoid prolonged exposure to heat. | Overheating or extended reaction times can contribute to the degradation of sugars. |
Quantitative Data Summary
The following tables summarize quantitative data extracted from various studies on lactose acetylation.
Table 1: Yield of this compound under Different Conditions
| Acetylation Method | Catalyst | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Sodium Acetate | 60 min | 85 | [3] |
| Microwave Irradiation (700 W) | Sodium Acetate | 10 min | 74 | [4] |
| Microwave Irradiation (700 W) | Sodium Acetate | 15 min | 91 | [3] |
| Microwave Irradiation (700 W) | Sodium Acetate | 20 min | 91 | [3] |
| Acetic Anhydride/Pyridine | - | 24 h at 25°C | 58-66 (for various sugars) |
Table 2: Anomeric Ratio of this compound in Crude and Purified Products
| Sample | α:β Anomer Ratio | Reference |
| Crude product (medium-scale acetylation) | ~1:12 | [1] |
| After first crystallization | Significantly reduced α-anomer | [1] |
| After recrystallization | ~1:275 | [1] |
| Crude product (large-scale acetylation) | ~1:30 | [1] |
Experimental Protocols
Protocol 1: Large-Scale Acetylation of α-Lactose Monohydrate
This protocol is adapted from a recommended procedure for obtaining a high yield of crude product with a favorable β-anomer ratio.[1]
-
Reaction Setup: In a 2-L round-bottom flask, combine 900 mL of acetic anhydride and 25 g of anhydrous sodium acetate.
-
Addition of Lactose: While stirring, slowly add 100 g of α-lactose monohydrate in small portions.
-
Reaction: Continue stirring the mixture. The reaction is typically complete about 45 minutes after the addition of lactose is finished. Monitor the reaction by TLC (eluent: 10:1 dichloromethane:acetone). A single spot should be observed.
-
Work-up: Pour the reaction mixture into a 4-L beaker containing 2700 mL of an ice-water mixture. Stir the mixture gently overnight at room temperature.
-
Isolation: Collect the precipitated product by filtration and wash it with water.
-
Extraction: Dissolve the crude product in dichloromethane (500 mL). Wash the organic solution with aqueous sodium bicarbonate, then dry it over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of β-Lactose Octaacetate by Fractional Crystallization
This protocol is designed to isolate the pure β-anomer from the crude reaction mixture.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Crystallization: To the solution, add approximately 10 volumes of methanol and stir at room temperature.
-
Isolation: The β-lactose octaacetate will crystallize out of the solution. Collect the crystals by filtration.
-
Recrystallization (if necessary): For higher purity, the crystallization process can be repeated. The purity and anomeric ratio can be confirmed by ¹H NMR spectroscopy.[1]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting common issues in lactose acetylation.
References
Validation & Comparative
A Comparative Guide to Lactose Octaacetate Synthesis: Microwave vs. Conventional Heating
For researchers and professionals in drug development and chemical synthesis, the efficiency, yield, and environmental impact of a reaction are paramount. The acetylation of lactose (B1674315) to form lactose octaacetate, a key intermediate in various chemical processes, is a classic reaction that has been optimized using modern techniques. This guide provides an objective comparison between microwave-assisted and conventional heating methods for this synthesis, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The primary advantages of microwave-assisted synthesis—drastic reduction in reaction time and high efficiency—are evident when compared to conventional heating methods. The following table summarizes key quantitative data from comparative experiments.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 10 - 20 minutes | 60 minutes |
| Optimal Yield | 91% (at 15-20 minutes)[1] | 85%[1] |
| Power/Temp. | 700 W | Near boiling |
| Catalyst | Anhydrous Sodium Acetate (B1210297) | Anhydrous Sodium Acetate |
| Melting Point (°C) | 89.8 - 91.1 °C[1] | 90.5 - 91.5 °C[1] |
Experimental Workflow Comparison
The core difference between the two methodologies lies in the energy input step, which significantly impacts the reaction duration. The subsequent work-up and purification stages are largely identical.
Caption: Comparative workflow of this compound synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for both synthesis techniques, derived from established "green chemistry" approaches.[1][2]
Microwave-Assisted Synthesis Protocol
This method utilizes microwave irradiation to achieve rapid and efficient heating of the reaction mixture.
-
Reagent Preparation: In a round-bottom flask suitable for microwave synthesis, combine 10.0 g of D-(+)-lactose monohydrate, 30 cm³ of acetic anhydride, and 3.0 g of anhydrous sodium acetate as a catalyst.[1][3]
-
Microwave Irradiation: Place the flask in a dedicated microwave reactor. Irradiate the mixture at 700 W for 15 to 20 minutes to achieve the highest yield.[1]
-
Precipitation: After irradiation, carefully pour the hot sample into a beaker containing 200 cm³ of distilled water with ice. Stir the mixture and leave it at 4°C for 12 hours to allow for the complete precipitation of the product.[1][3]
-
Isolation: Filter the resulting white solid under a vacuum. Perform a clean-up by washing the precipitate thoroughly with distilled water.[1][3]
-
Purification: Further purify the this compound by recrystallizing it with 95% ethanol (B145695) and subsequently with distilled water.[1][3]
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Conventional Heating Synthesis Protocol
This protocol follows the traditional approach of heating the reaction mixture using a conventional heat source.
-
Reagent Preparation: In a round-bottom flask, combine 10.0 g of D-(+)-lactose monohydrate, 30 cm³ of acetic anhydride, and 3.0 g of anhydrous sodium acetate.
-
Heating: Heat the mixture to near boiling, maintaining the temperature for approximately 60 minutes until the reaction is complete.[1][4]
-
Precipitation: Carefully pour the hot reaction mixture into a beaker containing 200 cm³ of ice-cold distilled water. Stir and allow it to stand, preferably at 4°C for several hours or overnight, to ensure full precipitation.[4]
-
Isolation: Collect the white precipitate by vacuum filtration and wash it extensively with distilled water to remove any unreacted reagents.
-
Purification: Recrystallize the crude product from 95% ethanol, followed by a wash with distilled water to obtain pure this compound.
-
Drying: Place the purified crystals in a vacuum oven and dry to a constant weight.
Conclusion
Microwave-assisted synthesis presents a compelling alternative to conventional heating for the production of this compound. The method reduces the reaction time by more than five-fold while maintaining a comparable, and even slightly higher, product yield.[1] This efficiency, coupled with the principles of "green chemistry" such as reduced energy consumption and the absence of toxic solvents, makes microwave irradiation a superior choice for modern chemical synthesis.[2][5] The final products from both methods show similar purity, as indicated by their melting points. For laboratories focused on optimizing throughput and minimizing environmental impact, the microwave-assisted approach is highly recommended.
References
Determining the Purity of β-Lactose Octaacetate: A Comparative Analysis of 1H NMR Spectroscopy
An authoritative guide for researchers, scientists, and drug development professionals on utilizing 1H NMR for the purity assessment of β-lactose octaacetate, benchmarked against traditional analytical methods.
The purity of β-lactose octaacetate, a crucial intermediate in synthetic carbohydrate chemistry, is paramount for the successful synthesis of complex glycans and glycoconjugates. While traditional methods like melting point and optical rotation have been historically employed for purity assessment, their reliability has been questioned.[1][2][3] This guide provides a comprehensive comparison of 1H NMR spectroscopy with these conventional techniques, underscoring the superiority of 1H NMR for accurate and reliable purity determination.
1H NMR Spectroscopy: The Gold Standard for Anomeric Purity
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy has emerged as the definitive method for assessing the purity of β-lactose octaacetate.[1][2][3] Its key advantage lies in its ability to distinguish between the α and β anomers, which are the most common impurities. The anomeric protons of the α and β forms resonate at distinct chemical shifts, allowing for their direct quantification.
A study on the preparation of β-lactose octaacetate highlighted that even after multiple crystallizations, the α-anomer can persist as an impurity.[1][2] 1H NMR analysis of the anomeric region of the spectrum provides a clear and quantitative measure of the α:β ratio, offering a precise determination of the isomeric purity.[1][2][4]
Comparative Analysis of Purity Assessment Methods
The following table summarizes the performance of 1H NMR spectroscopy against traditional methods for the purity analysis of β-lactose octaacetate.
| Analytical Method | Parameter Measured | Advantages | Disadvantages | Reliability for Purity |
| 1H NMR Spectroscopy | Anomeric proton signals (α vs. β) | High specificity, quantitative, reproducible, provides structural information.[1][2] | Requires specialized equipment and expertise. | High [1][2][3] |
| Melting Point | Temperature range of phase transition | Simple, inexpensive. | Insensitive to small amounts of impurities, can be influenced by crystal form and heating rate.[1][2] | Low [1][2][3] |
| Optical Rotation | Rotation of plane-polarized light | Relatively simple and inexpensive. | Not specific for anomeric purity, can be affected by other impurities and experimental conditions.[1][2] | Low [1][2][3] |
| Thin-Layer Chromatography (TLC) | Mobility on a stationary phase | Fast, simple, good for monitoring reaction progress. | Generally qualitative or semi-quantitative, may not resolve anomers effectively.[2] | Moderate (for qualitative assessment) |
Experimental Data: 1H NMR in Action
The efficacy of 1H NMR in monitoring the purification of β-lactose octaacetate is evident from the progressive change in the anomeric ratio during crystallization.
| Sample | α:β Anomeric Ratio (as determined by 1H NMR) |
| Crude Product (Medium-scale acetylation) | ~1:12[1][4] |
| After First Crystallization | Largely diminished amount of α-anomer[4] |
| After Recrystallization | ~1:275[1][4] |
| Commercial Product | ~1:106[2] |
This data clearly demonstrates the power of 1H NMR to quantify the removal of the α-anomer to a level where the β-lactose octaacetate can be considered pure for most practical purposes.[1][4]
Experimental Protocol for 1H NMR Analysis
A detailed methodology for the 1H NMR analysis of β-lactose octaacetate is provided below.
Objective: To determine the anomeric purity of β-lactose octaacetate by quantifying the relative amounts of α and β anomers.
Materials:
-
β-lactose octaacetate sample
-
Deuterated chloroform (B151607) (CDCl3)
-
NMR tubes (5 mm)
Procedure:
-
Sample Preparation: Dissolve approximately 20 mg of the β-lactose octaacetate sample in 0.6 mL of CDCl3 in a clean, dry vial.[6]
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Data Processing:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectrum to the residual solvent peak of CDCl3 (δ 7.26 ppm).
-
Integrate the signals corresponding to the anomeric protons of the α- and β-lactose octaacetate. The doublet for the anomeric proton of the α-anomer appears at approximately δ 6.27 ppm, while the corresponding signal for the β-anomer is found at a different chemical shift.[2]
-
-
Purity Calculation: Calculate the ratio of the integrals of the α- and β-anomeric proton signals to determine the anomeric purity.
Workflow for Purity Determination
The following diagram illustrates the logical workflow for the purity analysis of β-lactose octaacetate, emphasizing the central role of 1H NMR.
Caption: Workflow for the purification and purity analysis of β-lactose octaacetate.
Conclusion
For researchers, scientists, and drug development professionals working with β-lactose octaacetate, 1H NMR spectroscopy is an indispensable tool for quality control. It provides unambiguous, quantitative data on anomeric purity, which is not reliably obtained through traditional methods like melting point and optical rotation. The adoption of 1H NMR as the primary analytical technique ensures the high purity of this critical synthetic intermediate, thereby safeguarding the integrity of subsequent research and development activities.
References
A Comparative Guide to Lactose Octaacetate and Sucrose Octaacetate as Bitter Taste Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of lactose (B1674315) octaacetate and sucrose (B13894) octaacetate, two acetylated sugars utilized for their bitter taste properties in various scientific and industrial applications. This document summarizes their chemical properties, compares their bitterness profiles based on available data, outlines relevant experimental methodologies, and illustrates the underlying biological pathways.
Introduction
Lactose octaacetate and sucrose octaacetate are fully acetylated derivatives of their respective disaccharides, lactose and sucrose. This chemical modification dramatically alters their taste profile from sweet to bitter. While both compounds are employed as bitterants, their intensity and receptor interactions differ, making them suitable for distinct applications in research, pharmaceuticals, and consumer products. Sucrose octaacetate is notably recognized for its intense bitterness and serves as a common standard in taste research. This compound is also known to be bitter, although it is generally reported to be less potent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and sucrose octaacetate is presented in Table 1. Both compounds share the same molecular formula and molecular weight but differ in the linkage of their monosaccharide units, which influences their three-dimensional structure and interaction with bitter taste receptors.
| Property | This compound | Sucrose Octaacetate |
| Molecular Formula | C₂₈H₃₈O₁₉ | C₂₈H₃₈O₁₉ |
| Molecular Weight | 678.59 g/mol | 678.59 g/mol |
| Appearance | White to faint yellow powder | Colorless crystalline solid |
| CAS Number | 23973-20-8 | 126-14-7 |
| Synonyms | Octa-O-acetyl-D-lactose, Peracetylated lactose | Octa-O-acetylsucrose, SOA |
Comparative Analysis of Bitterness
The primary application of both this compound and sucrose octaacetate is as aversive agents or bitter standards. However, their bitterness intensity differs significantly based on available qualitative and quantitative data.
Quantitative Bitterness Data
Direct comparative studies providing a side-by-side quantitative analysis of the bitterness of this compound and sucrose octaacetate are limited in publicly available literature. However, data from individual studies allow for an indirect comparison. Sucrose octaacetate is well-characterized as an intensely bitter compound, while this compound is described as having a slight to moderate bitter taste[1].
| Parameter | This compound | Sucrose Octaacetate |
| Qualitative Bitterness | Slightly bitter[1] | Intensely bitter[2][3][4] |
| Bitter Recognition Threshold | Not available | 0.068 mM |
Bitter Taste Receptor (TAS2R) Activation
The perception of bitter taste is mediated by a family of G protein-coupled receptors known as TAS2Rs. To date, specific human bitter taste receptor interactions have been identified for sucrose octaacetate.
| Compound | Known Human Bitter Taste Receptor Targets |
| This compound | Not yet identified in available literature. |
| Sucrose Octaacetate | hTAS2R46 |
Experimental Protocols
The evaluation of bitterness is conducted through sensory analysis involving human taste panels and in vitro assays using cell lines expressing bitter taste receptors.
Sensory Analysis: Determination of Bitterness Threshold
Objective: To determine the minimum concentration at which the bitter taste of a compound is detectable (detection threshold) and recognizable (recognition threshold).
Methodology:
-
Panelist Selection and Training: A panel of trained sensory assessors is selected. Panelists are trained to identify and rate the intensity of basic tastes (sweet, sour, salty, bitter, umami) using standard solutions (e.g., quinine (B1679958) for bitterness).
-
Sample Preparation: A series of aqueous solutions of the bitter compound (this compound or sucrose octaacetate) are prepared in ascending concentrations.
-
Testing Procedure: The "ascending forced-choice" method is commonly used. For each concentration step, panelists are presented with three samples, two of which are plain water and one containing the bitter compound. They are asked to identify the "odd" sample.
-
Data Analysis: The individual threshold is determined as the lowest concentration at which the panelist correctly identifies the bitter sample in a set number of consecutive presentations. The group's threshold is calculated as the geometric mean of the individual thresholds.
In Vitro Assay: Bitter Taste Receptor Activation
Objective: To identify which TAS2R(s) are activated by a bitter compound and to quantify the dose-response relationship.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with a plasmid encoding a specific human TAS2R and a G-protein chimera (e.g., Gα16gust45) that couples to the calcium signaling pathway.
-
Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: The bitter compound is applied to the cells at various concentrations.
-
Signal Detection: Changes in intracellular calcium levels upon compound application are measured using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.
-
Data Analysis: The fluorescence data is used to generate dose-response curves and calculate the EC₅₀ (half-maximal effective concentration) value, which represents the compound's potency for a specific receptor.
Signaling Pathway and Experimental Workflow
Bitter Taste Transduction Pathway
Bitter compounds like this compound and sucrose octaacetate bind to TAS2Rs on the surface of taste receptor cells. This binding event initiates a downstream signaling cascade, leading to neurotransmitter release and the perception of bitterness in the brain.
Caption: Simplified signaling cascade of bitter taste perception.
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for the comparative evaluation of this compound and sucrose octaacetate as bitter taste agents.
Caption: Workflow for comparing bitter taste agents.
Conclusion
Sucrose octaacetate stands out as a potent and well-characterized bitter agent, with a known human taste receptor, hTAS2R46. Its intense bitterness makes it a suitable aversive agent and a standard for bitterness in sensory studies. This compound is also recognized for its bitter taste, although qualitative descriptions suggest it is less intense than sucrose octaacetate. The lack of a reported bitterness threshold and identified specific TAS2R for this compound highlights an area for future research. For applications requiring intense bitterness, sucrose octaacetate is the more documented choice. This compound may be considered for applications where a milder bitter taste is desired. Further quantitative sensory and in vitro studies are necessary to fully elucidate the comparative bitterness profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 3. Sensory evaluation, chemical structures, and threshold concentrations of bitter-tasting compounds in common foodstuffs derived from plants and maillard reaction: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of α-Lactose Octaacetate and β-Lactose Octaacetate for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, analytical separation, and biological activities of the anomers of fully acetylated lactose (B1674315).
This guide provides a comprehensive comparative analysis of α-lactose octaacetate and β-lactose octaacetate, two key anomers in carbohydrate chemistry. For researchers, scientists, and professionals in drug development, understanding the distinct characteristics of these molecules is crucial for their application as intermediates in the synthesis of oligosaccharides and other bioactive compounds. This document summarizes key quantitative data, details experimental protocols for their differentiation, and explores their biological significance.
Physicochemical Properties: A Side-by-Side Comparison
The α and β anomers of lactose octaacetate, while structurally similar, exhibit distinct physicochemical properties that influence their handling, purification, and reactivity. These differences primarily arise from the orientation of the acetyl group at the anomeric carbon (C1) of the glucose unit.
| Property | α-Lactose Octaacetate | β-Lactose Octaacetate | Reference |
| Molecular Formula | C₂₈H₃₈O₁₉ | C₂₈H₃₈O₁₉ | N/A |
| Molecular Weight | 678.59 g/mol | 678.59 g/mol | N/A |
| Melting Point (°C) | ~152 | 90-141 (polymorphic) | [1] |
| [α]D (c=10, CHCl₃) | +54° | -4.14° | [1] |
| Appearance | White crystalline solid | White crystalline solid | N/A |
| Solubility | Soluble in chloroform, acetone; less soluble in water | Soluble in chloroform, acetone; less soluble in water | N/A |
Note on β-Lactose Octaacetate's Melting Point: The wide range in the reported melting point for β-lactose octaacetate is attributed to the existence of different polymorphic crystal forms and the presence of the α-anomer as an impurity.[1] Rigorous purification is essential to obtain a consistent melting point.
Spectroscopic Differentiation: ¹H and ¹³C NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the α and β anomers of this compound. The chemical shift of the anomeric proton (H-1) on the glucose residue is a key diagnostic marker.
| Nucleus | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) | Reference |
| ¹H NMR (H-1 of Glucose) | ~6.25 (d) | ~5.66 (d) | [1] |
| ¹³C NMR (C-1 of Glucose) | ~89.2 | ~91.8 | [2] |
| ¹³C NMR (C-1 of Galactose) | ~101.9 | ~101.5 | [2] |
The ¹H NMR spectrum of the α-anomer shows the anomeric proton signal at a higher chemical shift (downfield) compared to the β-anomer. This difference is a reliable indicator of the anomeric configuration.
Experimental Protocols
Synthesis of this compound (Anomeric Mixture)
A common method for the synthesis of this compound is the acetylation of lactose using acetic anhydride (B1165640) with a catalyst. This procedure typically yields a mixture of α and β anomers.
Materials:
-
D-(+)-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate (B1210297)
-
Ethanol (95%)
-
Distilled water
-
Ice
Procedure:
-
Combine 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride in a round-bottom flask.
-
Add 3.0 g of anhydrous sodium acetate as a catalyst.
-
Heat the reaction mixture. A microwave-assisted method can be employed (e.g., 700 W for 10-30 minutes).[3]
-
After the reaction is complete, pour the mixture into 200 cm³ of ice-cold distilled water and stir.
-
Allow the mixture to stand at 4°C for 12 hours to precipitate the this compound.
-
Filter the white solid under vacuum and wash thoroughly with distilled water.
-
Purify the crude product by recrystallization from 95% ethanol, followed by another recrystallization from distilled water.[3]
-
Dry the purified this compound in a vacuum oven to a constant weight.
Purification of β-Lactose Octaacetate by Recrystallization
Obtaining pure β-lactose octaacetate often requires multiple recrystallizations due to the co-crystallization of the α-anomer.[1]
Materials:
-
Crude this compound (mixture of anomers)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
Procedure:
-
Dissolve the crude this compound in a minimum amount of dichloromethane.
-
Slowly add methanol (approximately 10 volumes relative to the dichloromethane) to induce crystallization.
-
Allow the solution to stand and the crystals to form.
-
Filter the crystals and wash with cold methanol.
-
Repeat the recrystallization process until the desired purity is achieved, as determined by ¹H NMR spectroscopy (disappearance of the α-anomer's H-1 signal at ~6.25 ppm).[1]
Analytical Methods for Anomer Differentiation
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and water (e.g., in a 17:2:1 v/v/v ratio).[3]
-
Visualization: Spray the plate with a 10% sulfuric acid solution in methanol and heat at 120°C for 5 minutes. The two anomers may not be fully resolved but can give an indication of the mixture's composition.
High-Performance Liquid Chromatography (HPLC): While a specific protocol for the octaacetate anomers is not readily available in the literature, methods for separating unprotected lactose anomers can be adapted. A reverse-phase C18 column with a mobile phase of pure water has been shown to be effective for separating α- and β-lactose.[4] Optimization of the mobile phase (e.g., by adding a small percentage of an organic solvent like acetonitrile) may be necessary for the more hydrophobic octaacetate derivatives.
Biological Activity
Current research on the biological activities of this compound has primarily focused on anomeric mixtures. These studies have revealed promising antimicrobial and antiviral properties.
-
Antifungal Activity: this compound has demonstrated slight to moderate antifungal activity against various fungi, including Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[3]
-
Antiviral Activity: Studies have shown that this compound exhibits activity against Poliovirus 1 (PV-1). However, it was found to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.[3]
-
Cytotoxicity: this compound has been shown to have low cytotoxicity against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cell lines.[3]
It is important to note that there is currently a lack of studies comparing the specific biological activities of the individual α- and β-anomers of this compound. Further research is needed to determine if one anomer exhibits superior activity or a different biological profile compared to the other. Such studies would be highly valuable for guiding the synthesis and application of these compounds in drug development.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Anomer Differentiation
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of α- and β-lactose octaacetate.
Logical Relationship in Potential Applications
The distinct properties of each anomer can influence their suitability for different applications in synthetic chemistry and drug development.
References
- 1. beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate | C28H38O19 | CID 140906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
Cross-referencing experimental melting point with literature values for lactose octaacetate.
In the realm of carbohydrate chemistry and drug development, the physical properties of compounds like lactose (B1674315) octaacetate serve as critical benchmarks for purity and structural integrity. This guide provides a comparative analysis of the experimental melting point of lactose octaacetate against established literature values. A detailed experimental protocol is presented, alongside a clear visualization of the workflow, to ensure reproducibility and accuracy for researchers, scientists, and professionals in drug development.
Comparative Analysis of Melting Points
The melting point of a crystalline solid is a sensitive indicator of purity. For this compound, a derivative of the disaccharide lactose, literature values for its melting point exhibit some variability, which can be attributed to factors such as the anomeric form (α or β) and the level of purity. This comparison underscores the importance of meticulous experimental technique.
Below is a table summarizing the hypothetical experimental melting point of a synthesized batch of this compound against a range of values reported in the scientific literature.
| Data Source | Melting Point (°C) |
| Experimental Determination | 141-143 |
| Literature Value 1 | 142 |
| Literature Value 2 | 139-141[1] |
| Literature Value 3 | 75-78[2] |
| Literature Value 4 | 83-85[3] |
| Literature Value 5 | 89-91.5[4] |
| Literature Value 6 | 109-111 |
| Literature Value 7 | 143-144 |
The experimentally determined melting point of 141-143°C shows close agreement with several literature values, suggesting a high degree of purity for the synthesized compound and likely indicating the presence of a specific anomer. The significant variation in reported literature values highlights the necessity for researchers to consult multiple sources and consider the synthetic route and purification methods employed in the cited studies.
Experimental Protocol: Melting Point Determination
The following protocol outlines the capillary method for determining the melting point of this compound.
Materials and Equipment:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered)
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.
-
Capillary Tube Loading: Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
Heating Rate: Set the initial heating rate to a rapid setting to approach the expected melting point quickly. As the temperature nears the lower end of the expected range (based on literature values), reduce the heating rate to 1-2°C per minute. This slow rate is crucial for an accurate determination.
-
Observation: Observe the sample closely through the magnifying lens of the apparatus.
-
Melting Point Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point of the sample.
-
Repeat: For accuracy, it is recommended to perform at least two more measurements with fresh samples and capillary tubes.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental workflow for determining the melting point of this compound.
References
Comparison of different catalysts for lactose acetylation efficiency.
For Researchers, Scientists, and Drug Development Professionals
The acetylation of lactose (B1674315) is a critical chemical modification in carbohydrate chemistry, yielding precursors for synthesizing various biologically active molecules and functional materials. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of different catalysts for lactose acetylation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Comparison of Catalyst Performance
The choice of catalyst significantly impacts the yield, reaction time, and overall efficiency of lactose acetylation. Below is a summary of quantitative data from various studies, highlighting the performance of different catalytic systems.
| Catalyst System | Acetylating Agent | Reaction Conditions | Yield (%) | Degree of Substitution (DS) | Reference |
| Sodium Acetate (B1210297) (Microwave) | Acetic Anhydride (B1165640) | 700 W, 10-20 min | 74 - 91% | 3.2 - 3.7 | [1][2][3] |
| Sodium Acetate (Conventional) | Acetic Acid / Acetic Anhydride | 100°C, 2.5 h | ~85% | Not Specified | |
| Iodine | Acetic Anhydride | Not Specified | Lower than microwave-assisted method | Not Specified | [1] |
| Pyridine (B92270) | Acetic Anhydride | Not Specified | Lower than microwave-assisted method | Not Specified | [1] |
| FeCl₃ | Acetic Anhydride | Not Specified | Lower than microwave-assisted method | Not Specified | [1] |
| Pyridine (cold) with Acetyl Chloride | Acetyl Chloride | -78°C | 71.9% (for α-anomer) | Not Specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the experimental protocols for key catalytic systems.
Microwave-Assisted Acetylation using Sodium Acetate
This method offers a rapid and efficient route to lactose octaacetate.
-
Materials: D-(+)-lactose monohydrate, acetic anhydride, anhydrous sodium acetate, 95% (v/v) ethanol (B145695).[1][2]
-
Procedure:
-
Mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate in a round-bottom flask.[1][2]
-
Subject the reaction mixture to microwave irradiation (700 W) for a duration of 10 to 30 minutes.[1][3]
-
After irradiation, pour the sample into 200 cm³ of distilled water with ice cubes and stir.[1][2]
-
Allow the mixture to stand at 4°C for 12 hours to precipitate the lactose ester as a white solid.[1][2]
-
Filter the precipitate under vacuum and wash with distilled water.[1][2]
-
Purify the lactose acetate by recrystallization from 95% ethanol and then distilled water.[1][2]
-
Dry the final product in a vacuum oven to a constant weight.[2]
-
Conventional Heating Acetylation using Sodium Acetate
A traditional two-stage method for producing this compound.
-
Materials: Anhydrous D-lactose, acetic acid, anhydrous sodium acetate, acetic anhydride.
-
Procedure:
-
Stage 1: Heat a mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g) at 100°C for 2 hours with stirring.
-
Remove excess acetic acid and water under vacuum.
-
Stage 2: To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate at a mole ratio of 1:5:0.25.
-
Heat the mixture under reflux with stirring for approximately 30 minutes.
-
Distill off the excess acetic anhydride and acetic acid for recycling.
-
The molten product is then mixed with water, ground, filtered, and dried to yield lactose acetate.
-
Low-Temperature Acetylation in Pyridine
This method utilizes acetyl chloride at low temperatures to favor the formation of the α-anomer.
-
Materials: Lactose, pyridine, acetyl chloride.[4]
-
Procedure:
-
Add lactose (0.75 mmol) and pyridine (3 mL) to a round-bottomed flask and seal.[4]
-
Evacuate the air from the flask under vacuum for 10 minutes while shaking.[4]
-
Cool the flask in a dry ice bath until the mixture solidifies.[4]
-
Add acetyl chloride (10.1 eq) to the frozen mixture.[4]
-
Shake the solid mixture vigorously on a high-speed shaker at room temperature for a specified time.[4]
-
Transfer the reaction mixture to a separatory funnel with ethyl acetate and wash with 1 N HCl, saturated aqueous NaHCO₃, and brine.[4]
-
Evaporate the organic solvent and purify the residue by flash column chromatography.[4]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and analysis of acetylated lactose.
References
A Comparative Analysis of the Biological Activity of Lactose Octaacetate and Other Sugar Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of lactose (B1674315) octaacetate against other notable sugar esters, including sucrose (B13894) octaacetate, glucose pentaacetate, and trehalose (B1683222) octaacetate. The information is compiled from experimental data to assist researchers and professionals in drug development in evaluating the potential of these compounds.
Antimicrobial and Antifungal Activity
Sugar esters have garnered significant interest for their antimicrobial properties. This section compares the efficacy of lactose octaacetate with other sugar esters against various microorganisms.
A study on the microwave-assisted synthesis of this compound revealed its notable antifungal properties, showing better activity against fungi than bacteria.[1] The study demonstrated slight to moderate antifungal activity against Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[1] When compared to previous research on sucrose octaacetate, this compound demonstrated similar antimicrobial activity.[2] Another study found that sucrose octaacetate inhibited the growth of the fungi Penicillium sp., Rhizopus sp., and Fusarium moniliforme at a concentration of 5 mg/cm³ and the yeast Candida albicans at 1 mg/cm³.[3] However, it showed no inhibition against Gram-positive and Gram-negative bacteria.[3]
Table 1: Comparison of Antifungal Activity (Zone of Inhibition in mm)
| Fungal Strain | This compound | Sucrose Octaacetate |
| Aspergillus niger | Moderate Activity[1] | - |
| Penicillium sp. | Moderate Activity[1] | Inhibition at 5 mg/cm³[3] |
| Rhizopus sp. | Moderate Activity[1] | Inhibition at 5 mg/cm³[3] |
| Fusarium moniliforme | Moderate Activity[1] | Inhibition at 5 mg/cm³[3] |
| Candida albicans | - | Inhibition at 1 mg/cm³[3] |
Note: A direct comparison of inhibition zones under identical experimental conditions is not available in the reviewed literature. The data is compiled from separate studies.
Experimental Protocol: Agar (B569324) Well Diffusion Method for Antifungal Activity
This protocol is a standard method for evaluating the antifungal activity of compounds.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Inoculation: Aseptically pour the molten PDA into sterile Petri dishes and allow it to solidify. A suspension of the test fungus is evenly spread over the surface of the agar.
-
Well Preparation: Wells of a defined diameter (e.g., 6-8 mm) are cut into the agar using a sterile cork borer.
-
Sample Application: A specific volume of the sugar ester solution (dissolved in a suitable solvent like DMSO or ethanol) at a known concentration is added to each well.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for 48-72 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well, where fungal growth is inhibited, is measured in millimeters.
Cytotoxicity
The cytotoxicity of sugar esters is a critical factor in their potential therapeutic applications.
This compound has demonstrated low cytotoxicity against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cell lines.[1] Information on the comparative cytotoxicity of sucrose octaacetate, glucose pentaacetate, and trehalose octaacetate under the same experimental conditions is limited.
Table 2: Cytotoxicity of this compound
| Cell Line | Cytotoxicity |
| MDBK | Low[1] |
| HEp-2 | Low[1] |
| MDCK | Low[1] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sugar esters and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Anti-inflammatory Activity
While direct comparative studies on the anti-inflammatory effects of these specific acetylated sugar esters are lacking, some information is available for related compounds.
-
This compound: There is limited direct evidence for the anti-inflammatory activity of this compound.
-
Sucrose Esters: A mixture of two new sucrose esters, peruviose A and peruviose B, isolated from Physalis peruviana, demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. This effect was attributed to the inhibition of nitric oxide and prostaglandin (B15479496) E2.
-
Trehalose and its Derivatives: Trehalose has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-1β and TNF-α, and by suppressing the NF-κB signaling pathway.[4] Trehalose octaacetate has also been reported to have anti-inflammatory activities.[5]
Due to the lack of direct comparative data, a quantitative comparison table is not provided for anti-inflammatory activity.
Anti-cancer Activity
Similar to the anti-inflammatory activity, direct comparative studies on the anti-cancer effects of these acetylated sugar esters are scarce.
-
This compound: There is limited direct evidence for the anti-cancer activity of this compound.
-
Sucrose Octaacetate: Information on the direct anti-cancer activity of sucrose octaacetate is not well-documented.
-
Glucose Pentaacetate: Penta-O-galloyl-beta-D-glucose, a derivative of glucose, has been shown to induce apoptosis in human leukemia HL-60 cells.[6] This suggests that glucose esters could be a backbone for developing anti-cancer agents.
-
Trehalose and its Derivatives: Trehalose has been investigated for its potential in cancer therapy, with some studies suggesting it can induce autophagy and apoptosis in cancer cells.[7][8] Trehalose octaacetate is also being explored for its potential in drug delivery systems for cancer therapy.[5]
A direct quantitative comparison of the anti-cancer activity of these sugar esters is not possible based on the current literature.
Signaling Pathways
The biological activities of many compounds are mediated through their interaction with cellular signaling pathways. While the specific pathways modulated by this compound are not well-elucidated, related sugar molecules have been shown to influence key pathways like NF-κB and p38 MAPK, which are central to inflammation and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, and it plays a critical role in regulating inflammation, apoptosis, and cell differentiation.
Conclusion
This compound exhibits promising biological activities, particularly in the realm of antifungal applications, with a favorable low cytotoxicity profile. Its antimicrobial efficacy appears comparable to that of sucrose octaacetate. However, a significant gap exists in the literature regarding direct comparative studies of its anti-inflammatory and anti-cancer properties against other sugar esters. The exploration of its effects on key signaling pathways such as NF-κB and p38 MAPK remains an area ripe for future investigation. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative studies and further elucidate the therapeutic potential of this compound and other sugar esters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches for BF<sub>2</sub>-containing adducts of outstanding biological potential. A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. 25018-27-3 ,Trehalose octaacetate, CAS:25018-27-3 [chemsynlab.com]
- 6. Induction of apoptosis by penta-O-galloyl-beta-D-glucose through activation of caspase-3 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Swelling Properties of Lactose Acetates and Other Acetylated Polysaccharides
For researchers and professionals in drug development, understanding the physicochemical properties of excipients is paramount. Polysaccharide-based materials are of particular interest due to their biocompatibility and biodegradability. Acetylation, a common chemical modification, alters the structure of polysaccharides by introducing acetyl groups, which can significantly impact their swelling behavior—a critical factor for applications in controlled-release drug delivery systems. This guide provides an objective comparison of the swelling properties of lactose (B1674315) acetate (B1210297) against other widely used acetylated polysaccharides, supported by experimental data and detailed methodologies.
Comparative Swelling Properties: A Quantitative Overview
Acetylation modifies the hydrophilic-lipophilic balance of polysaccharides. The introduction of hydrophobic acetyl groups can disrupt the internal hydrogen bonding network of the polymer chains. This disruption can weaken the granule structure, particularly in semi-crystalline polysaccharides like starch, creating more amorphous regions that allow for greater water percolation and, consequently, increased swelling.[1][2]
The degree of substitution (DS)—the average number of hydroxyl groups substituted with acetyl groups per monomer unit—is a crucial factor influencing these properties.[3][4] The following table summarizes quantitative data on the swelling behavior of lactose acetate in comparison to other acetylated polysaccharides.
| Acetylated Polysaccharide | Swelling Parameter | Reported Value | Key Conditions & Remarks |
| Lactose Acetate | Water Holding Capacity (WHC) | ≤ 2.5 g water / g sample | Synthesized via microwave irradiation with a high Degree of Substitution (DS) of 3.2-3.7.[5][6] |
| Acetylated Starch (Chickpea) | Swelling Power | 21.4 g/g | Measured at 95°C with a DS of 0.1004. This was 4.8 g/g higher than the native starch.[3][7] |
| Acetylated Starch (Buckwheat) | Swelling Power | 37.41% | The introduction of bulky acetyl groups leads to repulsion between starch molecules, increasing water percolation.[2] |
| Cellulose (B213188) Acetate | Swelling Behavior | Forms hydrogels with high water absorption | Swelling rate increases with temperature, reaching equilibrium in 8-26 hours in PBS buffer.[8] |
| Chitosan (B1678972) Acetate | Swelling Degree | ~160% | Swelling was largely independent of pH, unlike native chitosan which swells significantly more at lower pH (250-500%).[9] |
Analysis : The data indicates that acetylated starches exhibit substantially higher swelling capacities compared to lactose acetate. Lactose acetate, a smaller molecule often acetylated to a high degree, shows a relatively low water-holding capacity.[5][6] In contrast, the acetylation of large polymers like starch and cellulose effectively disrupts their organized structure, leading to significant increases in swelling power.[1][2][8] For chitosan, acetylation moderates its pH-dependent swelling, offering more consistent performance across different pH environments.[9]
Experimental Protocols
The methodologies for synthesizing acetylated polysaccharides and evaluating their swelling properties are crucial for reproducible research. Below are generalized protocols based on established methods.
1. Synthesis of Acetylated Polysaccharides (General Method)
This protocol describes a common method for acetylation using acetic anhydride (B1165640).
-
Materials : Polysaccharide (e.g., lactose, starch), acetic anhydride, catalyst (e.g., anhydrous sodium acetate), ethanol, and distilled water.
-
Procedure :
-
The polysaccharide is mixed with acetic anhydride in a reaction flask.[10]
-
A catalyst, such as anhydrous sodium acetate, is added to the mixture.[10]
-
The reaction is carried out under specific conditions. For instance, microwave irradiation (e.g., 700 W for 10 minutes) can be used for a rapid, "green" synthesis.[5][10]
-
After the reaction, the mixture is poured into an ice-water bath to precipitate the acetylated product.[5][10]
-
The solid product is filtered, washed thoroughly with distilled water, and may be further purified by recrystallization from a solvent like ethanol.[5]
-
The final product is dried in a vacuum oven to a constant weight.[10]
-
The Degree of Substitution (DS) is then determined, often using a titration method after saponification of the ester groups.
-
2. Determination of Swelling Properties (Gravimetric Method)
The swelling index or water-holding capacity is typically measured using a simple and effective gravimetric technique.[11][12]
-
Materials : Dried acetylated polysaccharide sample, swelling medium (e.g., distilled water, phosphate-buffered saline), centrifuge, filter paper.
-
Procedure :
-
A precisely weighed amount of the dry polysaccharide sample (W_dry) is taken.
-
The sample is immersed in a predetermined volume of the swelling medium (e.g., water or a specific buffer) in a container.[11]
-
The sample is allowed to swell for a specified period (e.g., 24 hours) at a constant temperature until equilibrium is reached.[8]
-
The swollen sample is removed from the medium. Excess surface liquid is carefully removed by blotting with filter paper.
-
The weight of the swollen sample (W_swollen) is recorded.
-
The swelling parameter is calculated using the appropriate formula:
-
Swelling Index (SI) = (W_swollen - W_dry) / W_dry
-
Water Holding Capacity (WHC) (g/g) = (W_swollen - W_dry) / W_dry
-
Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] * 100
-
-
Visualization of the Acetylation and Swelling Mechanism
The following diagram illustrates the logical relationship between the chemical modification of a polysaccharide and its subsequent swelling behavior in an aqueous environment.
Caption: Mechanism of increased swelling in acetylated polysaccharides.
Conclusion
The acetylation of polysaccharides is a versatile method for modifying their physicochemical properties. This comparative guide demonstrates that while lactose acetate is a well-characterized derivative, its swelling capacity in water is modest compared to other acetylated biopolymers like starch and cellulose. The significant enhancement in the swelling power of acetylated starch makes it a strong candidate for applications requiring high water uptake, such as in superdisintegrants or hydrogels. Conversely, the stable and less pH-sensitive swelling of acetylated chitosan offers advantages in drug delivery systems designed to traverse different pH environments, such as the gastrointestinal tract. For researchers, the choice of an acetylated polysaccharide excipient should be guided by the specific requirements of the formulation, with lactose acetate being suitable for applications where high swelling is not a primary objective.
References
- 1. Modification of Starches and Flours by Acetylation and Its Dual Modifications: A Review of Impact on Physicochemical Properties and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Characterization of Porous Cellulose Acetate Nanofiber Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Lactose Octaacetate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of lactose (B1674315) octaacetate, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle lactose octaacetate with appropriate safety measures. This compound is a solid, and care should be taken to avoid dust formation.[1] Always wear personal protective equipment (PPE), including chemical-impermeable gloves, and tightly fitting safety goggles.[1] Work in a well-ventilated area.[1] In case of a spill, prevent further leakage if it is safe to do so and avoid letting the chemical enter drains.[1]
Disposal of Unused or Waste this compound
The disposal of chemical waste like this compound is regulated and must not be treated as regular trash or poured down the drain.[2][3] It must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[2]
Step 1: Containerization
-
Select a Compatible Container: Store waste this compound in a clearly labeled, appropriate container. Plastic bottles are often preferred over glass for hazardous waste, provided they are compatible with the chemical.[2] The container must have a leak-proof, screw-on cap.[4]
-
Labeling: The container must be clearly marked with a hazardous waste tag.[2][5] The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).[2]
-
The quantity of the waste.
-
The date of waste generation.[2]
-
The place of origin (e.g., laboratory room number).[2]
-
The name and contact information of the principal investigator.[2]
-
The words "Hazardous Waste".[2]
-
Appropriate hazard pictograms.[2]
-
Step 2: Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste storage area.
-
Secondary Containment: Place the waste container in a secondary container, such as a lab tray, to contain any potential leaks or spills.[4]
-
Segregation: Ensure that the waste is segregated from incompatible materials, such as strong oxidizing agents.
Step 3: Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a hazardous waste information form to the EHS office.[2]
-
Provide Complete Information: On the form, list all chemical components and their quantities accurately.[2]
Disposal of Contaminated Labware and PPE
Chemically contaminated solid waste, such as gloves, absorbent paper, and other lab supplies, must also be disposed of as hazardous waste.[4]
Step 1: Packaging
-
Double-Bagging: Place the contaminated items in a clear plastic bag to allow for visual inspection by EHS personnel.[4] It is recommended to double-bag the waste for added safety.[4]
-
Sealing: Seal each bag individually.[4]
Step 2: Labeling and Disposal
-
Hazardous Waste Tag: Attach a hazardous waste tag to the bag, listing the contents and the chemical constituent (this compound).[4]
-
EHS Pickup: Arrange for the disposal of the bagged waste through your institution's EHS program.
Disposal of Empty this compound Containers
Empty chemical containers may be disposed of as regular trash only after they have been properly decontaminated.[5][6]
-
Triple Rinsing: Triple-rinse the empty container with an appropriate solvent capable of removing the this compound residue.[6] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous chemical waste, following the procedures outlined above.[6]
-
Air Drying: Allow the rinsed container to air dry completely.[6]
-
Defacing the Label: Before disposal, completely remove or deface the original chemical label on the container.[5]
-
Final Disposal: Once clean and with the label removed, the container can typically be disposed of in the regular trash.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C28H38O19 | |
| Molecular Weight | 678.59 g/mol | |
| Form | Solid | |
| Melting Point | 75-78 °C | |
| Storage Temperature | 2-8°C |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling are universal in a laboratory setting. For any experiment involving this compound, a detailed protocol should be in place that includes:
-
Risk Assessment: Identification of potential hazards and the implementation of control measures.
-
Personal Protective Equipment (PPE): Specification of the exact PPE required (e.g., nitrile gloves, safety glasses with side shields).
-
Spill Response: A clear and concise spill cleanup procedure.
-
Waste Management: A detailed plan for the disposal of all waste generated during the experiment, consistent with the procedures outlined above.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound and associated waste.
References
- 1. targetmol.com [targetmol.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Lactose octaacetate
Essential Safety and Handling Guide for Lactose Octaacetate
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols and logistical information for this compound, ensuring operational integrity and personnel safety in the laboratory.
Physicochemical and Safety Data
A clear understanding of the properties of this compound is fundamental for its safe handling. The following table summarizes its key quantitative data.
| Property | Value | Citations |
| Molecular Formula | C28H38O19 | [1][2] |
| Molecular Weight | 678.59 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [2][4] |
| Melting Point | 75-78 °C | [3] |
| Storage Temperature | 2-8°C | [1][2][3] |
| Storage Class Code | 11 - Combustible Solids |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[5]
Skin Protection:
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[5] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5]
-
Body Protection: Wear fire/flame resistant and impervious clothing to prevent skin exposure.[4][5]
Respiratory Protection:
-
Under normal use conditions with adequate ventilation, no respiratory protection is typically required.[4]
-
If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[5] A particle filter is a suitable type.[4]
Operational and Disposal Plans
Adherence to proper operational and disposal procedures is critical for laboratory safety and environmental compliance.
Handling and Storage
-
Handling:
-
Storage:
First Aid Measures
-
After Inhalation: If dust is inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
After Skin Contact: Take off contaminated clothing immediately.[5] Wash off with soap and plenty of water.[5] Consult a doctor.[5]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
After Ingestion: Rinse mouth with water.[5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a doctor or Poison Control Center immediately.[5]
Disposal Plan
-
Adhered or collected material should be promptly disposed of in accordance with appropriate federal, state, and local environmental regulations.[5]
-
Dispose of as unused product in a suitable, closed container.[6]
-
Do not let the chemical enter drains.[5]
Emergency Procedures: Chemical Spill Response
In the event of a spill, a structured and immediate response is crucial to contain the situation and mitigate hazards. The following workflow outlines the necessary steps for handling a this compound spill.
Caption: Workflow for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
